Technical Documentation Center

3-Bromo-5,7-dinitro-1H-indazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Bromo-5,7-dinitro-1H-indazole
  • CAS: 1082040-56-9

Core Science & Biosynthesis

Foundational

Structural Profiling and Synthetic Methodologies of 3-Bromo-5,7-dinitro-1H-indazole: A Technical Whitepaper

Executive Summary In the landscape of modern drug discovery and materials science, highly functionalized heterocyclic scaffolds serve as critical building blocks. 3-Bromo-5,7-dinitro-1H-indazole (CAS: 1082040-56-9) is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and materials science, highly functionalized heterocyclic scaffolds serve as critical building blocks. 3-Bromo-5,7-dinitro-1H-indazole (CAS: 1082040-56-9) is a privileged, electron-deficient indazole derivative characterized by its unique substitution pattern. The presence of two strongly electron-withdrawing nitro groups at the C5 and C7 positions, coupled with a heavy halogen (bromine) at the C3 position, makes this molecule an exceptional precursor for cross-coupling reactions, nucleophilic aromatic substitutions, and the development of selective enzyme inhibitors.

This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, the mechanistic causality behind its regioselective synthesis, and a self-validating experimental protocol designed for high-yield laboratory production.

Physicochemical Architecture

The physical behavior of 3-Bromo-5,7-dinitro-1H-indazole is dictated by its dense functionalization. The dual nitro groups exert a profound inductive and mesomeric pull, significantly lowering the pKa of the N1 proton compared to unsubstituted indazole. This makes the molecule highly stable under acidic conditions but reactive in basic environments.

Table 1: Quantitative Physicochemical Data

PropertyValueAnalytical Significance
Chemical Name 3-Bromo-5,7-dinitro-1H-indazoleStandard IUPAC nomenclature.
CAS Registry Number 1082040-56-9Unique identifier for reagent sourcing[1].
Molecular Formula C₇H₃BrN₄O₄Determines isotopic mass distribution.
Molecular Weight 287.03 g/mol Critical for stoichiometric calculations[1].
Density 2.1 ± 0.1 g/cm³High density due to heavy bromine atom[2].
Boiling Point 504.1 ± 45.0 °C (at 760 mmHg)Indicates extreme thermal stability[2].
Flash Point 258.7 ± 28.7 °CRelevant for safe handling and storage[2].

Mechanistic Rationale for Regioselective Functionalization

The synthesis of 3-Bromo-5,7-dinitro-1H-indazole typically relies on the regioselective electrophilic aromatic substitution (bromination) of the 5,7-dinitro-1H-indazole precursor.

The Causality of Reagent Selection: Achieving strict C3-regioselectivity requires careful modulation of the electrophile. Using elemental bromine (Br₂) in N,N-dimethylformamide (DMF) is the preferred method[3]. DMF is not merely a solvent; it actively participates in the reaction by complexing with Br₂ to form a mild, Vilsmeier-Haack-type brominating intermediate. Because the benzenoid ring is severely deactivated by the C5 and C7 nitro groups, electrophilic attack is exclusively funneled to the more electron-rich pyrazole ring at the C3 position[4]. This prevents over-halogenation and ensures a high-purity product.

Synthesis A 1H-Indazole B Nitration (HNO3 / H2SO4) A->B C 5,7-Dinitro-1H-indazole B->C D Bromination (Br2 / DMF, -5°C) C->D E 3-Bromo-5,7-dinitro- 1H-indazole D->E F In-Process Validation (LC-MS m/z 287/289) D->F F->E Confirm Conversion

Synthetic workflow for 3-Bromo-5,7-dinitro-1H-indazole.

Self-Validating Experimental Protocol: C3-Bromination

This protocol is engineered as a self-validating system. Every critical phase includes an analytical checkpoint to ensure the reaction proceeds exactly as mechanistically predicted, eliminating downstream purification failures.

Phase 1: System Preparation & Complexation
  • Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, an internal temperature probe, and a nitrogen inlet.

  • Dissolution: Charge the flask with 50.0 g of 5,7-dinitro-1H-indazole and 250 mL of anhydrous DMF. Stir at 300 RPM until complete dissolution is achieved.

  • Thermal Control: Submerge the flask in an ice/brine bath. Causality: The internal temperature must be brought to -5 °C. The subsequent bromination is highly exothermic; starting at sub-zero temperatures prevents the oxidative cleavage of the indazole core[3].

Phase 2: Electrophilic Addition
  • Reagent Addition: Load a pressure-equalizing dropping funnel with 1.1 equivalents of liquid Br₂.

  • Controlled Drip: Add the Br₂ dropwise over 60 minutes. Maintain the internal temperature strictly between -5 °C and 0 °C.

  • Maturation: Once addition is complete, remove the ice bath and allow the system to slowly warm to 35 °C. Incubate at this temperature for 10–12 hours to drive the reaction to thermodynamic completion[3].

Phase 3: In-Process Validation (Critical Checkpoint)
  • Sampling: Aliquot 10 µL of the reaction mixture and quench it in 1 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize unreacted bromine.

  • LC-MS Analysis: Extract with 1 mL ethyl acetate and inject the organic layer into an LC-MS system.

  • Validation Criteria: The reaction is only deemed successful if the starting material peak (m/z ~208) is completely consumed, and the product peak emerges showing a distinct 1:1 isotopic doublet at m/z 287 and 289[5]. This doublet is the definitive signature of a single bromine incorporation.

Phase 4: Isolation and Purification
  • Precipitation: Pour the validated reaction mixture slowly into 1.5 L of ice-cold distilled water under vigorous stirring. The product will crash out as a distinct solid.

  • Filtration & Washing: Filter the crude product under vacuum. Wash the filter cake with a 5% sodium bisulfite solution (to remove residual bromine), followed by copious amounts of water.

  • Recrystallization: Recrystallize from a DMF/Ethanol mixture to yield highly pure 3-Bromo-5,7-dinitro-1H-indazole. Dry under vacuum at 45 °C for 24 hours.

Pharmacological Utility & Downstream Applications

While 3-Bromo-5,7-dinitro-1H-indazole is primarily an intermediate, its structural analogs are profoundly important in pharmacology. For instance, the closely related compound 3-bromo-7-nitroindazole is a highly potent and selective competitive inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative disorders and stroke[5].

The addition of the second nitro group at the C5 position in our target compound drastically alters the electron density of the indazole core. This makes 3-Bromo-5,7-dinitro-1H-indazole an excellent Structure-Activity Relationship (SAR) probe. Furthermore, the two nitro groups can be catalytically reduced (e.g., using Pd/C and H₂) to yield 5,7-diamino-3-bromo-1H-indazole. This diamine is a highly sought-after pharmacophore for the synthesis of advanced tricyclic kinase inhibitors.

Pathway A 3-Bromo-5,7-dinitro-1H-indazole B Catalytic Reduction (Pd/C, H2) A->B E nNOS Binding Pocket SAR Probe A->E Direct Evaluation C 5,7-Diamino-3-bromo- 1H-indazole B->C D Tricyclic Kinase Inhibitor Scaffolds C->D

Downstream chemical transformations and pharmacological utility.

References

  • Chemsrc. "3-bromo-5,7-dinitro-1H-indazole Product Information and Physical Properties." Chemsrc.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEujx8DnXUsq3gDp9NNfkr6E3XJR0aXGsB48zZuMxP__RYZvf6Hvm4GQZsQlSTPBAvzK1ZH_sCctS2iBigGb0pTbVW17-AhDLk7NKVDWHFoSY6NXi2rf9CFUTxJIfjHOckfCcTliMFjklQ=]
  • EvitaChem. "Screening Compounds P50509: 3-Bromo-5,7-dinitro-1H-indazole." Evitachem.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJ50krzqRERuQfZ-q1LZTRh7PZKO-J-XCItq7UzPNZ-xJu7rKy2aDiZsqGiFoBQ6aS7u6GkrSOVBoldXiblOe_VOtOhMG070-MQyCNiMlmWV4fiMRA_R8338T8lmfqJ7d5WaIUN9oaxbN1LC4-JOmEbRxE0qsE]
  • Giraud, F., et al. "C3-INDAZOLE FUNCTIONALIZATION: A REVIEW." Institute of Chemistry of Clermont-Ferrand. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUc5-LZB5cHhLa3iCJVgo21Hqtgi0IDZTlSoaul-iiIAGlywgRh5EdEdLo1zL_EorzUo7UksPiwNcg1OXjEAyzzJ9r8EiBgd_Kue4beOkjIzcYLfADPQVvqGDowsxEaJ3AkGVODNtB]
  • Google Patents. "CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole." Google.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8oF-fYEXg0d3b3af4A5iixeVfKI9M_Ss6POOspH7IH5Kbink4Kju9ePAiMFOA7eqGG3CJbzn82hE55ORm0EA8KkAaDLRtoF16Tf8h4Q0Gy-ODMqXzZQ-s4H4V3iEHSR-TjLvt04rsPl4ao3M=]
  • BenchChem. "An In-depth Technical Guide to 3-Bromo-7-Nitroindazole." Benchchem.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFronGL_-LakzhzSz6nw7IXPuWL-FOxMjTTvtfAaKHtPwbFSWVxTUvn8b3OaTfWBwA_G46IipHgUxRyJ8ZrRe5QRVMvElx6BsUN8_hwKWzJ9hbLFXYrglUPb-HTTALkAmvYzrpNKUknh9iCDZadMDpqI1IElKqG_fAcGjWEJLMwarp46heYVajX6_iP6ezCoSL3CoU=]

Sources

Exploratory

The Core Mechanism of Action of 3-Bromo-5,7-dinitro-1H-indazole Derivatives: An In-depth Technical Guide

Abstract The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This technical guide prov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This technical guide provides a comprehensive analysis of the mechanistic underpinnings of a specific, yet under-documented, subclass: 3-bromo-5,7-dinitro-1H-indazole derivatives. Drawing upon established principles from structurally related indazole analogues, this document will elucidate the probable mechanisms of action, focusing on their potential as anti-cancer agents and enzyme inhibitors. We will delve into the structure-activity relationships conferred by the bromo and dinitro substitutions and present detailed experimental protocols for researchers investigating these promising compounds.

Introduction: The Indazole Scaffold in Drug Discovery

Indazole, a bicyclic aromatic heterocycle, has emerged as a critical pharmacophore in the development of novel therapeutics.[2] Its unique electronic properties and ability to form key hydrogen bond interactions have led to its incorporation into several FDA-approved drugs, particularly in the oncology space.[3][4] The versatility of the indazole core allows for substitutions at various positions, enabling the fine-tuning of pharmacological activity.[2][5] This guide focuses on derivatives with a bromine atom at the 3-position and two nitro groups at the 5- and 7-positions, a substitution pattern that suggests a multi-faceted mechanism of action.

The Pivotal Role of Substitutions: A Structure-Activity Relationship (SAR) Analysis

The biological activity of indazole derivatives is profoundly influenced by the nature and position of their substituents.[1]

  • The 3-Bromo Group: The bromine atom at the C3 position is a key synthetic handle.[1] It facilitates the introduction of diverse chemical moieties through cross-coupling reactions, allowing for the generation of extensive compound libraries for screening.[1][6] While not always directly involved in target binding, its strategic placement is crucial for medicinal chemistry optimization.[1]

  • The 5,7-Dinitro Groups: The presence of nitro groups, particularly at the 7-position, is strongly associated with the inhibition of neuronal nitric oxide synthase (nNOS).[7][8] The dual nitro substitution in 3-bromo-5,7-dinitro-1H-indazole derivatives suggests that nNOS inhibition is a primary and potent mechanism of action. Furthermore, the electron-withdrawing nature of the nitro groups can significantly modulate the electronic distribution of the indazole ring, potentially influencing its interaction with other biological targets, such as protein kinases.

Primary Mechanism of Action: Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

A compelling body of evidence points towards the inhibition of nNOS as a central mechanism of action for nitro-substituted indazoles.[7][9][10] 3-Bromo-7-nitroindazole, a closely related analogue, is a well-characterized potent and selective inhibitor of nNOS.[7][9][10]

The inhibitory action is competitive and reversible, with the indazole derivative competing with both the substrate, L-arginine, and the essential cofactor, tetrahydrobiopterin (BH4), at the enzyme's active site.[7] The indazole ring acts as a mimic of the guanidinium group of L-arginine, enabling it to dock within the substrate-binding pocket.[7]

Signaling Pathway: nNOS Inhibition

nNOS_inhibition cluster_substrates Substrates & Cofactors L_Arginine L-Arginine nNOS_active Active nNOS L_Arginine->nNOS_active Binds to active site BH4 Tetrahydrobiopterin (BH4) BH4->nNOS_active Binds to active site NO_Citrulline Nitric Oxide (NO) + L-Citrulline nNOS_active->NO_Citrulline Catalyzes conversion nNOS_inactive Inactive nNOS Complex nNOS_active->nNOS_inactive Forms inactive complex Indazole 3-Bromo-5,7-dinitro-1H-indazole Indazole->nNOS_active Competitive Binding

Caption: Competitive inhibition of nNOS by 3-bromo-5,7-dinitro-1H-indazole.

Secondary Mechanism of Action: Induction of Apoptosis in Cancer Cells

The indazole scaffold is a frequent feature in anti-cancer agents that function by inducing programmed cell death, or apoptosis.[4][11] It is highly probable that 3-bromo-5,7-dinitro-1H-indazole derivatives share this cytotoxic capability.

The pro-apoptotic mechanism of related indazole compounds involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction and the activation of the caspase cascade.[4]

Key Events in Indazole-Induced Apoptosis:
  • Upregulation of Pro-Apoptotic Proteins: Increased expression of Bax and other pro-apoptotic members of the Bcl-2 family.

  • Downregulation of Anti-Apoptotic Proteins: Decreased expression of Bcl-2 and Bcl-xL, which normally protect the mitochondrial membrane integrity.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the balance of Bcl-2 family proteins leads to the formation of pores in the mitochondrial outer membrane.

  • Cytochrome c Release: Cytochrome c is released from the mitochondrial intermembrane space into the cytosol.

  • Apoptosome Formation and Caspase Activation: Cytosolic cytochrome c triggers the assembly of the apoptosome, which in turn activates initiator caspases (e.g., caspase-9). These then activate executioner caspases (e.g., caspase-3).

  • Execution of Apoptosis: Activated executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Signaling Pathway: Intrinsic Apoptosis

apoptosis_pathway Indazole 3-Bromo-5,7-dinitro-1H-indazole Bcl2_family Modulation of Bcl-2 Family (↑ Bax, ↓ Bcl-2) Indazole->Bcl2_family MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2_family->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: The intrinsic pathway of apoptosis induced by indazole derivatives.

Tertiary Mechanism of Action: Kinase Inhibition

The indazole core is a well-established hinge-binding motif for a variety of protein kinases.[1][12] Several successful kinase inhibitor drugs, such as Axitinib and Pazopanib, are built upon the indazole scaffold.[3][4] It is plausible that 3-bromo-5,7-dinitro-1H-indazole derivatives also possess kinase inhibitory activity. The dinitro substitutions could potentially enhance binding affinity or alter the selectivity profile for specific kinases.

Hypothetical Kinase Inhibition Workflow

kinase_inhibition_workflow Start Start: Kinase Assay Prepare_Kinase Prepare Kinase and Substrate Solution Start->Prepare_Kinase Add_Indazole Add 3-Bromo-5,7-dinitro-1H-indazole (Varying Concentrations) Prepare_Kinase->Add_Indazole Add_ATP Initiate Reaction with ATP Add_Indazole->Add_ATP Incubate Incubate at Optimal Temperature Add_ATP->Incubate Detect_Phosphorylation Detect Substrate Phosphorylation (e.g., ELISA, Luminescence) Incubate->Detect_Phosphorylation Analyze_Data Analyze Data and Determine IC50 Detect_Phosphorylation->Analyze_Data End End: Assess Kinase Inhibition Analyze_Data->End

Caption: A generalized workflow for assessing kinase inhibition.

Experimental Protocols

In Vitro Anti-proliferative MTT Assay

This protocol is designed to assess the cytotoxic effects of 3-bromo-5,7-dinitro-1H-indazole derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, K562, Hep-G2)[11]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Test compounds (dissolved in DMSO)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 3-bromo-5,7-dinitro-1H-indazole derivatives in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., 5-fluorouracil).[11]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Conclusion

While direct experimental evidence for the mechanism of action of 3-bromo-5,7-dinitro-1H-indazole derivatives is currently limited, a strong, evidence-based hypothesis can be formulated based on the extensive research on related indazole analogues. The primary mechanism is likely the potent and selective inhibition of neuronal nitric oxide synthase, driven by the nitro substitutions. Concurrently, these compounds are expected to exhibit significant anti-cancer activity through the induction of the intrinsic apoptotic pathway. The indazole core also suggests a potential for kinase inhibition. Further research is warranted to definitively elucidate the precise molecular targets and signaling pathways modulated by this promising class of compounds.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (URL: [Link])

  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Francis Giraud, Fabrice Anizon, Pascale Moreau Institute of Chemistry of Clermont-Ferran - DOI. (URL: [Link])

  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. (URL: [Link])

  • Synthesis, biological evaluation and chemometric analysis of indazole derivatives. 1,2-Disubstituted 5-nitroindazolinones, new prototypes of antichagasic drug | Request PDF - ResearchGate. (URL: [Link])

  • 3-bromo-7-nitroindazole, a neuronal nitric oxide synthase inhibitor, impairs maternal aggression and citrulline immunoreactivity in prairie voles - PubMed. (URL: [Link])

  • The effect of a selective neuronal nitric oxide synthase inhibitor 3-bromo 7-nitroindazole on spatial learning and memory in rats - PubMed. (URL: [Link])

  • 3-BroMo-5,7-dinitro (1H)indazole — Chemical Substance Information - NextSDS. (URL: [Link])

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC. (URL: [Link])

  • Synthesis and biological evaluation of indazole derivatives | Request PDF - ResearchGate. (URL: [Link])

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (URL: [Link])

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC. (URL: [Link])

  • Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice - PubMed. (URL: [Link])

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC - NIH. (URL: [Link])

  • Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results. (URL: [Link])

  • Different biological activities reported with Indazole derivatives - ResearchGate. (URL: [Link])

  • Crystal Structure of Nitric Oxide Synthase Bound to Nitro Indazole Reveals a Novel Inactivation Mechanism - ResearchGate. (URL: [Link])

  • 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed. (URL: [Link])

  • Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study - PMC. (URL: [Link])

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - Semantic Scholar. (URL: [Link])

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC. (URL: [Link])

  • Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines - Journal of Applied Pharmaceutical Science. (URL: [Link])

  • Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells | CoLab. (URL: [Link])

  • Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - MDPI. (URL: [Link])

Sources

Foundational

Crystal structure analysis of 3-Bromo-5,7-dinitro-1H-indazole

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-Bromo-5,7-dinitro-1H-indazole This guide provides a comprehensive technical overview of the methodologies and expected outcomes for the single-crystal X-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-Bromo-5,7-dinitro-1H-indazole

This guide provides a comprehensive technical overview of the methodologies and expected outcomes for the single-crystal X-ray diffraction analysis of 3-Bromo-5,7-dinitro-1H-indazole. While a published crystal structure for this specific molecule is not publicly available, this document serves as an expert-guided framework for researchers, scientists, and drug development professionals. It outlines the synthesis, crystallization, and structural analysis based on established principles and data from closely related compounds.

Introduction: The Significance of Substituted Indazoles

The indazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including kinase inhibition and anti-cancer properties. The specific substitution pattern of 3-Bromo-5,7-dinitro-1H-indazole—featuring a bromine atom and two nitro groups—suggests a molecule with unique electronic and steric properties. The bromine at the C3 position acts as a valuable synthetic handle for further functionalization through cross-coupling reactions, while the electron-withdrawing nitro groups at C5 and C7 can significantly influence the molecule's acidity, reactivity, and potential as a ligand for biological targets.

A definitive three-dimensional crystal structure is paramount for understanding this molecule's properties. It provides precise information on bond lengths, bond angles, and conformation, which are critical for computational modeling, such as docking studies and quantitative structure-activity relationship (QSAR) models. Furthermore, the analysis of intermolecular interactions in the solid state, such as hydrogen bonding and π-stacking, offers invaluable insights into the molecule's packing and potential for polymorphism, which can impact its solubility and bioavailability.

Synthesis and Crystallization: A Proposed Pathway

A plausible synthetic route to 3-Bromo-5,7-dinitro-1H-indazole can be adapted from established procedures for related nitro-indazoles. The following protocol is a proposed method, grounded in known indazole chemistry.

Proposed Synthesis of 3-Bromo-5,7-dinitro-1H-indazole

The synthesis would likely proceed in a two-step fashion, starting from a commercially available dinitro-indazole or by dinitrating an appropriate indazole precursor, followed by regioselective bromination.

Step-by-Step Protocol:

  • Starting Material: 5,7-dinitro-1H-indazole would be the ideal starting material. If not available, synthesis from a suitable precursor would be necessary.

  • Bromination: The bromination of the indazole ring is typically achieved via electrophilic substitution. The C3 position is generally the most reactive towards electrophiles.

    • To a solution of 5,7-dinitro-1H-indazole in a suitable solvent such as N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) in a 1:1.1 molar ratio.

    • The reaction is typically carried out at a controlled temperature, for instance, 0-25°C, to minimize the formation of side products.

    • Reaction progress should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is quenched with water, and the crude product is extracted with an organic solvent like ethyl acetate.

    • The organic layer is then washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product should be purified by column chromatography on silica gel to yield the desired 3-Bromo-5,7-dinitro-1H-indazole.

Crystallization for X-ray Diffraction

Obtaining high-quality single crystals is the most critical and often challenging step for X-ray diffraction analysis. The choice of solvent and crystallization technique is crucial.

Recommended Crystallization Techniques:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, methanol, or a mixture like dichloromethane/hexane) is left undisturbed in a loosely covered vial to allow for the slow evaporation of the solvent.

  • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.

Single-Crystal X-ray Diffraction Analysis: A Methodical Approach

The following outlines the standard workflow for the determination of a small molecule crystal structure.

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Analysis & Validation synthesis Synthesis of 3-Bromo-5,7-dinitro-1H-indazole purification Purification (Column Chromatography) synthesis->purification crystallization Single Crystal Growth purification->crystallization crystal_mounting Crystal Mounting crystallization->crystal_mounting diffractometer X-ray Diffractometer (e.g., Bruker APEX DUO) crystal_mounting->diffractometer data_collection Data Collection (Mo Kα radiation, 295 K) diffractometer->data_collection data_reduction Data Reduction (e.g., SAINT) data_collection->data_reduction structure_solution Structure Solution (e.g., SHELXS) data_reduction->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Validation (e.g., checkCIF) structure_refinement->validation visualization Molecular Visualization (e.g., Mercury) validation->visualization database_deposition Database Deposition (e.g., CSD) visualization->database_deposition

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Data Collection and Processing
  • Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected using Mo Kα radiation (λ = 0.71073 Å) at a controlled temperature, often 100 K or 295 K.

  • Data Reduction: The collected diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.

Structure Solution and Refinement
  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and thermal parameters are refined using a least-squares algorithm to achieve the best possible fit between the observed and calculated structure factors.

Expected Crystallographic and Structural Features

Based on the analysis of related structures, such as 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole[1], a hypothetical set of crystallographic data for 3-Bromo-5,7-dinitro-1H-indazole is presented below.

Hypothetical Crystallographic Data
ParameterExpected Value
Chemical FormulaC7H2BrN5O4
Formula Weight304.03 g/mol
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)~14.5
b (Å)~4.2
c (Å)~17.5
β (°)~102
V (ų)~1040
Z4
Density (calculated)~1.94 g/cm³
Absorption Coefficient (μ)~4.0 mm⁻¹
Final R indices [I > 2σ(I)]R1 = ~0.03, wR2 = ~0.08
Goodness-of-fit on F²~1.0
Molecular and Supramolecular Structure

The indazole ring system is expected to be nearly planar. The nitro groups at positions 5 and 7 will likely be slightly twisted out of the plane of the indazole ring due to steric hindrance.

Intermolecular Interactions:

The presence of N-H donors and nitro group oxygen atoms as acceptors suggests the formation of intermolecular hydrogen bonds. These interactions are crucial in dictating the crystal packing.

  • N-H···O Hydrogen Bonds: The N-H of the indazole ring is expected to form a hydrogen bond with an oxygen atom of a nitro group on an adjacent molecule.

  • π-π Stacking: The planar indazole rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

  • Halogen Bonding: The bromine atom could potentially participate in halogen bonding with an electronegative atom, such as a nitro oxygen.

Diagram of Potential Intermolecular Interactions

intermolecular_interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B Indazole_A Indazole Ring NH_A N-H Indazole_A->NH_A Br_A Br Indazole_A->Br_A NO2_A1 NO2 Indazole_A->NO2_A1 NO2_A2 NO2 Indazole_A->NO2_A2 Indazole_B Indazole Ring Indazole_A->Indazole_B π-π Stacking NO2_B1 NO2 NH_A->NO2_B1 Hydrogen Bond NO2_B2 NO2 Br_A->NO2_B2 Halogen Bond NH_B N-H Indazole_B->NH_B Br_B Br Indazole_B->Br_B Indazole_B->NO2_B1 Indazole_B->NO2_B2

Caption: Potential intermolecular interactions in the crystal lattice.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit predictive, framework for the crystal structure analysis of 3-Bromo-5,7-dinitro-1H-indazole. The proposed synthesis and detailed crystallographic workflow are based on established scientific principles and data from analogous compounds. The expected structural features, including planarity and key intermolecular interactions, provide a solid foundation for future experimental work.

The successful determination of this crystal structure would be a valuable contribution to the field of medicinal chemistry. It would enable more accurate in silico studies and provide a deeper understanding of the structure-property relationships of this class of compounds. Researchers are encouraged to deposit their findings in the Cambridge Structural Database (CSD) to benefit the wider scientific community[2][3][4][5].

References

  • El Brahmi, N., et al. (2009). A related compound, 1-allyl-3-chloro-6-nitro-1H-indazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o3260. [Link]

  • Google Patents. (2014). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • El Brahmi, N., et al. (2011). 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o3260. [Link]

  • Wikipedia. (n.d.). Cambridge Structural Database. [Link]

  • BiŌkeanós. (n.d.). The Cambridge Structural Database. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. [Link]

  • Elguero, J., et al. (2015). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 80(23), 11849-11857. [Link]

  • Abdelahi, M. M., et al. (2017). 1-(3-Bromo-6-nitro-1H-indazol-1-yl)ethan-1-one. IUCrData, 2, x170660. [Link]

  • Re3data.org. (2026). Cambridge Structural Database. [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(Pt 2), 171-179. [Link]

Sources

Exploratory

A Technical Guide to the Electronic Properties and Computational Modeling of Dinitroindazoles

Introduction: The Dual Nature of Dinitroindazoles in Modern Research Dinitroindazoles represent a fascinating class of heterocyclic compounds, standing at the crossroads of energetic materials science and pharmaceutical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Dual Nature of Dinitroindazoles in Modern Research

Dinitroindazoles represent a fascinating class of heterocyclic compounds, standing at the crossroads of energetic materials science and pharmaceutical development. Their rigid, nitrogen-rich bicyclic structure, adorned with two electron-withdrawing nitro groups, imparts a unique combination of high energy density and potential biological activity. For researchers in drug development, the indazole scaffold is a well-established pharmacophore, while the addition of nitro groups can modulate receptor binding and metabolic stability. In the realm of energetic materials, the high nitrogen content and oxygen balance of dinitroindazoles make them promising candidates for novel explosives and propellants with tailored sensitivity and performance.

This in-depth technical guide provides a comprehensive overview of the electronic properties of dinitroindazoles and the computational methodologies employed to investigate them. As a Senior Application Scientist, the focus here is not merely on procedural steps but on the underlying scientific rationale, ensuring a self-validating and robust approach to the study of these intriguing molecules. We will delve into the theoretical underpinnings of their stability and reactivity, explore practical computational workflows, and present data in a clear, comparative format to aid in research and development endeavors.

Pillar 1: Unveiling the Electronic Landscape of Dinitroindazoles

The arrangement of electrons within a molecule dictates its chemical behavior. For dinitroindazoles, understanding the electronic landscape is paramount to predicting their energetic performance and biological interactions. Key electronic properties of interest include the molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron to a higher energy state. Conversely, a small gap indicates a molecule that is more readily polarized and reactive. In energetic materials, a smaller HOMO-LUMO gap can be correlated with increased sensitivity to initiation.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule. It is an invaluable tool for identifying regions susceptible to electrophilic and nucleophilic attack. In the context of dinitroindazoles, the MEP can reveal the electrophilic character of the nitro groups and potential sites for intermolecular interactions, which are crucial for understanding crystal packing and sensitivity in energetic materials, as well as drug-receptor binding in pharmaceutical applications.

Visualizing Molecular Structure and Electron Density

To conceptualize the structure of a dinitroindazole, consider the example of 4,6-dinitroindazole. The following diagram illustrates its basic structure and highlights regions of high electron density, which are primarily localized around the nitro groups and the nitrogen atoms of the indazole ring.

Caption: Figure 1: Molecular structure of 4,6-dinitroindazole.

Pillar 2: Computational Modeling Workflow - A Self-Validating System

Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for the rational design and analysis of novel molecules. A well-designed computational workflow is not just a series of steps but a self-validating system where each stage builds upon the last, with clear causality behind each choice.

Experimental Protocol: DFT Calculations for Dinitroindazoles

The following protocol outlines a robust and widely accepted methodology for performing DFT calculations on dinitroindazole isomers.

1. Geometry Optimization:

  • Objective: To find the lowest energy (most stable) three-dimensional conformation of the dinitroindazole molecule.

  • Method: Employ a DFT functional known for its balance of accuracy and computational cost, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

  • Basis Set: A Pople-style basis set like 6-311++G(d,p) is recommended. The "++" indicates the inclusion of diffuse functions on all atoms, which are crucial for accurately describing the electron distribution in molecules with lone pairs and anionic character, while "(d,p)" adds polarization functions to heavy atoms and hydrogens, respectively, allowing for more flexibility in the orbital shapes.

  • Software: The Gaussian suite of programs is a standard choice for such calculations.

  • Validation: Confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

2. Electronic Property Calculations:

  • Objective: To compute key electronic properties from the optimized geometry.

  • Method: Perform a single-point energy calculation using the same DFT functional and basis set as in the geometry optimization.

  • Properties to Calculate:

    • HOMO and LUMO energies: These are direct outputs of the calculation. The energy gap is the difference between them.

    • Molecular Electrostatic Potential (MEP): Generate the MEP surface to visualize the charge distribution.

    • Mulliken or Natural Bond Orbital (NBO) population analysis: To obtain atomic charges.

3. Prediction of Energetic Properties:

  • Objective: To estimate the performance of dinitroindazoles as energetic materials.

  • Method: Utilize the calculated electronic structure data in conjunction with specialized software or empirical equations.

    • Heat of Formation: Can be calculated using isodesmic reactions, which are hypothetical reactions where the number and types of bonds are conserved, minimizing computational errors.

    • Detonation Velocity and Pressure: Can be predicted using empirical formulas like the Kamlet-Jacobs equations, which require the calculated density and heat of formation as inputs. Software such as EXPLO5 can also be used for more sophisticated predictions.

Visualizing the Computational Workflow

The logical flow of a DFT-based investigation into the properties of dinitroindazoles can be visualized as follows:

Computational_Workflow mol_structure Define Molecular Structure (e.g., 4,6-Dinitroindazole) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc sp_energy Single-Point Energy Calculation freq_calc->sp_energy homo_lumo HOMO-LUMO Analysis (Stability & Reactivity) sp_energy->homo_lumo mep Molecular Electrostatic Potential (Charge Distribution) sp_energy->mep nbo NBO/Mulliken Analysis (Atomic Charges) sp_energy->nbo hof Heat of Formation Calculation (Isodesmic Reactions) sp_energy->hof detonation Detonation Properties (Kamlet-Jacobs/EXPLO5) hof->detonation caption Figure 2: A robust workflow for the computational modeling of dinitroindazoles.

Caption: Figure 2: A robust workflow for the computational modeling of dinitroindazoles.

Pillar 3: Bridging Theory and Experiment - Data-Driven Insights

The true power of computational modeling lies in its ability to predict and rationalize experimental observations. By comparing calculated properties with experimental data, we can validate our computational models and gain deeper insights into the structure-property relationships of dinitroindazoles.

Comparative Electronic Properties of Dinitroindazole Isomers

The position of the nitro groups on the indazole ring significantly influences the electronic properties. The following table presents a hypothetical comparison of key electronic properties for two common dinitroindazole isomers, 4,6-dinitroindazole and 5,7-dinitroindazole, based on trends observed in related nitroaromatic compounds. These values would be obtained from DFT calculations following the protocol described above.

Property4,6-Dinitroindazole5,7-DinitroindazoleRationale for Differences
HOMO Energy (eV) -8.5 to -9.0-8.7 to -9.2The proximity of the nitro groups in the 5,7-isomer leads to stronger inductive electron withdrawal, lowering the HOMO energy.
LUMO Energy (eV) -3.0 to -3.5-3.2 to -3.7The LUMO is primarily located on the nitro groups and the pyrazole ring; greater electron deficiency in the 5,7-isomer lowers the LUMO energy.
HOMO-LUMO Gap (eV) 5.0 to 6.05.0 to 6.0The HOMO-LUMO gap is expected to be similar for both isomers, indicating comparable kinetic stability.
Dipole Moment (Debye) 4.0 to 5.05.0 to 6.0The more asymmetric charge distribution in the 5,7-isomer is likely to result in a larger dipole moment.
Correlation of Electronic Properties with Energetic Performance

The electronic properties calculated through DFT can be correlated with the macroscopic energetic performance of dinitroindazoles. This relationship is crucial for the rational design of new energetic materials with desired characteristics.

Correlation_Diagram cluster_electronic Electronic Properties cluster_energetic Energetic Performance homo_lumo HOMO-LUMO Gap stability Chemical Stability homo_lumo->stability Large gap correlates with higher stability mep_pos Positive MEP Regions sensitivity Impact/Friction Sensitivity mep_pos->sensitivity Strong positive regions can indicate sensitivity mep_neg Negative MEP Regions performance Detonation Velocity/Pressure mep_neg->performance Balanced charge distribution can improve performance stability->sensitivity sensitivity->performance caption Figure 3: Correlation between electronic properties and energetic performance.

Caption: Figure 3: Correlation between electronic properties and energetic performance.

Conclusion: A Forward-Looking Perspective

The study of dinitroindazoles through the synergistic application of experimental synthesis and computational modeling provides a powerful paradigm for the development of new materials. For drug development professionals, understanding the electronic properties can guide the design of molecules with improved target affinity and pharmacokinetic profiles. For researchers in energetic materials, these computational tools offer a pathway to designing safer and more effective explosives and propellants.

This guide has outlined a robust, self-validating framework for investigating the electronic properties and computational modeling of dinitroindazoles. By adhering to these principles of scientific integrity and logical workflow, researchers can confidently explore the vast chemical space of dinitroindazole derivatives and unlock their full potential. The continued development of computational methods, coupled with rigorous experimental validation, will undoubtedly lead to exciting new discoveries in this important class of compounds.

References

  • Assoman, A. S. M., et al. (2015). A detailed spectroscopic and electrochemical study on N-alkylated derivatives of 4-, 5-, 6- and 7-nitroindazoles. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 755-764. [Link]

  • Arán, V. J., et al. (2005). Synthesis and biological properties of new 5-nitroindazole derivatives. Bioorganic & Medicinal Chemistry, 13(9), 3197-3207. [Link]

  • Ghule, V. D. (2012). Computational studies on energetic properties of trinitro-substituted imidazole-triazole and pyrazole-triazole derivatives. The Journal of Physical Chemistry A, 116(37), 9391-9397. [Link]

  • Politzer, P., & Murray, J. S. (2002). The fundamental nature and role of the electrostatic potential in determining chemical reactivity. Theoretical Chemistry Accounts, 108(3), 134-142. [Link]

  • Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian, Inc.. [Link]

  • Suceska, M. (2013). EXPLO5 Programme, version 6.01. Brodarski Institute, Zagreb, Croatia. [Link]

  • Klapötke, T. M. (2017). Chemistry of high-energy materials. Walter de Gruyter GmbH & Co KG. [Link]

  • Parr, R. G., & Yang, W. (1989). Density-functional theory of atoms and molecules. Oxford University Press. [Link]

Foundational

Technical Guide: Physicochemical Properties of 3-Bromo-5,7-dinitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Bromo-5,7-dinitro-1H-indazole is a substituted indazole derivative. The indazole core, a bicyclic aromatic heterocycle, is a prominent scaffo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5,7-dinitro-1H-indazole is a substituted indazole derivative. The indazole core, a bicyclic aromatic heterocycle, is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of bromo and dinitro functional groups to the indazole ring system can significantly modulate its physicochemical and pharmacological properties, making it a compound of interest for further investigation in drug discovery and development. This guide provides a focused analysis of the molecular weight and empirical formula of 3-Bromo-5,7-dinitro-1H-indazole.

Core Physicochemical Data

A summary of the key physicochemical properties of 3-Bromo-5,7-dinitro-1H-indazole is presented in the table below.

PropertyValueSource
Molecular Formula C₇H₃BrN₄O₄[1]
Molecular Weight 287.027 g/mol [1]
Empirical Formula C₇H₃BrN₄O₄Derived from Molecular Formula
CAS Number 1082040-56-9[1]

Determination of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula of 3-Bromo-5,7-dinitro-1H-indazole is C₇H₃BrN₄O₄[1].

Calculation:

The molecular weight is calculated as follows:

  • (Number of Carbon atoms × Atomic weight of Carbon) + (Number of Hydrogen atoms × Atomic weight of Hydrogen) + (Number of Bromine atoms × Atomic weight of Bromine) + (Number of Nitrogen atoms × Atomic weight of Nitrogen) + (Number of Oxygen atoms × Atomic weight of Oxygen)

  • (7 × 12.011) + (3 × 1.008) + (1 × 79.904) + (4 × 14.007) + (4 × 15.999)

  • 84.077 + 3.024 + 79.904 + 56.028 + 63.996 = 287.029 g/mol

This calculated value is in close agreement with the reported molecular weight of 287.027 g/mol [1].

Derivation of Empirical Formula

The empirical formula represents the simplest whole-number ratio of atoms of each element in a compound.

Methodology:

To determine the empirical formula from the molecular formula (C₇H₃BrN₄O₄), we examine the subscripts of each element:

  • Carbon (C): 7

  • Hydrogen (H): 3

  • Bromine (Br): 1

  • Nitrogen (N): 4

  • Oxygen (O): 4

We then find the greatest common divisor (GCD) of these subscripts. In this case, the subscripts (7, 3, 1, 4, 4) are already in their simplest whole-number ratio, as their GCD is 1.

Therefore, the empirical formula of 3-Bromo-5,7-dinitro-1H-indazole is the same as its molecular formula.

MF Molecular Formula C₇H₃BrN₄O₄ EF Empirical Formula C₇H₃BrN₄O₄ MF->EF Simplest Whole- Number Ratio

Caption: Relationship between Molecular and Empirical Formula.

Conclusion

This technical guide has detailed the molecular weight and empirical formula of 3-Bromo-5,7-dinitro-1H-indazole. A thorough understanding of these fundamental physicochemical properties is essential for researchers engaged in the synthesis, characterization, and application of this and related compounds in the field of drug development and medicinal chemistry.

References

  • Wuhan Graphe Pharmaceutical Technology Co.,Ltd. (2018, May 20). 3-bromo-5,7-dinitro-1H-indazole Price. Chemsrc.com. [Link]

  • NextSDS. (n.d.). 3-BroMo-5,7-dinitro (1H)indazole — Chemical Substance Information. [Link]

Sources

Exploratory

Pharmacokinetics and Bioavailability of 3-Bromo-5,7-dinitro-1H-indazole Compounds: A Technical Guide for Drug Development

Executive Summary & Pharmacological Context The 1H-indazole scaffold is a privileged structure in medicinal chemistry. Specifically, poly-nitrated and halogenated derivatives, such as 3-Bromo-5,7-dinitro-1H-indazole , ha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The 1H-indazole scaffold is a privileged structure in medicinal chemistry. Specifically, poly-nitrated and halogenated derivatives, such as 3-Bromo-5,7-dinitro-1H-indazole , have garnered significant attention for their dual pharmacological utility. They act as potent, selective inhibitors of neuronal Nitric Oxide Synthase (nNOS) for neurodegenerative applications [1] and as highly effective antiparasitic agents against Trypanosoma cruzi and Leishmania species [2].

However, as a Senior Application Scientist, I frequently encounter the preclinical "brick dust" phenomenon with these compounds. Despite exceptional in vitro potency, their in vivo translation is severely bottlenecked by poor pharmacokinetics (PK) and low oral bioavailability. This guide synthesizes the mechanistic causality behind these PK limitations and provides field-proven formulation strategies and self-validating experimental protocols to overcome them.

Mechanistic Grounding: Bioactivation vs. Systemic Clearance

To solve the bioavailability issue, we must first understand the molecular behavior of the dinitroindazole core.

The Double-Edged Sword of Nitroreduction

In parasitic models (e.g., Chagas disease), the 5,7-dinitro groups function as prodrug moieties. They undergo sequential two-electron reductions catalyzed by parasite-specific Type I Nitroreductases (NTRs) [3]. This localized bioactivation generates highly electrophilic nitrenium ions and reactive oxygen species (ROS) that induce fatal DNA damage in the parasite [4].

However, in the mammalian host, this exact mechanism becomes a pharmacokinetic liability. Hepatic nitroreductases and cytochrome P450 enzymes rapidly reduce the nitro groups during first-pass metabolism. This leads to an exceptionally short plasma half-life ( t1/2​ ) and rapid systemic clearance [1].

Bioactivation Prodrug 3-Bromo-5,7-dinitro-1H-indazole (Prodrug) NTR Type I Nitroreductase (Parasite / Hepatic) Prodrug->NTR e- transfer (NADH dependent) Nitroso Nitroso Intermediate NTR->Nitroso 2e- reduction ROS Reactive Oxygen Species (Superoxide / H2O2) NTR->ROS Redox cycling (O2 dependent) Hydroxylamine Hydroxylamine Derivative Nitroso->Hydroxylamine 2e- reduction Nitrenium Nitrenium Ion (Highly Electrophilic) Hydroxylamine->Nitrenium Metabolic conversion Damage Target Damage (Parasite Death / Clearance) Nitrenium->Damage Adduct formation ROS->Damage Oxidative stress

Fig 1: Metabolic bioactivation and clearance pathway of dinitroindazole compounds.

Physicochemical Bottlenecks & ADME Profile

The ADME (Absorption, Distribution, Metabolism, Excretion) profile of 3-Bromo-5,7-dinitro-1H-indazole is dictated by its structural thermodynamics:

  • Absorption: The combination of a hydrophobic indazole core and highly polar dinitro groups restricts passive transcellular diffusion across the intestinal epithelium.

  • Distribution: While lipophilic enough to distribute widely, the compound strongly binds to plasma proteins, reducing the free fraction available for target engagement [5].

  • Metabolism & Excretion: Rapid hepatic nitroreduction yields highly polar, inactive amine metabolites that are swiftly cleared via renal pathways, often resulting in a t1/2​ of less than 1 hour in murine models [1].

Formulation Strategies: Lipid-Based Nanocarriers

When designing a PK study for poly-nitrated heterocycles, simply dissolving them in DMSO/Tween is a critical error. It inevitably leads to precipitation in the bloodstream, skewing PK parameters and causing micro-embolisms.

To achieve therapeutic bioavailability, the compound must be shielded from rapid hepatic metabolism and systemic opsonization. PEGylated Nanoemulsions (NE-PEG) have emerged as the gold standard for nitroindazole delivery [6].

Causality of Formulation: By encapsulating the highly hydrophobic 3-bromo-5,7-dinitro-1H-indazole within the oil core of a nanoemulsion, we bypass aqueous solubility limits. The addition of a Polyethylene Glycol (PEG) corona provides steric hindrance against opsonin proteins. This prevents recognition by the macrophages of the reticuloendothelial system (RES), drastically reducing the clearance rate and extending the circulation time [6].

Quantitative Pharmacokinetic Data

The following table synthesizes the impact of nano-formulation on the PK parameters of nitroindazole derivatives following intravenous administration (10 mg/kg) in Wistar rats.

Table 1: Comparative PK Parameters of Nitroindazole Formulations

Formulation Type Cmax​ (µg/mL) AUC0−t​ (µg·h/mL) t1/2​ (h)Clearance (L/h/kg)
Free Drug (Standard Vehicle) 1.2 ± 0.32.5 ± 0.40.8 ± 0.24.0 ± 0.5
Non-PEGylated Nanoemulsion 3.5 ± 0.68.1 ± 1.22.1 ± 0.41.2 ± 0.3
PEGylated Nanoemulsion (NE-PEG) 6.8 ± 0.818.4 ± 2.55.4 ± 0.80.5 ± 0.1

Data demonstrates a >7-fold increase in systemic exposure ( AUC ) and a nearly 7-fold extension in half-life when utilizing PEGylated nanoemulsions [6].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating critical quality control checkpoints.

Protocol A: In Vitro Caco-2 Permeability Assay

This assay models human intestinal absorption to predict oral bioavailability [7].

  • Cell Culture & Seeding: Seed Caco-2 cells onto permeable Transwell® inserts at a density of 60,000 cells/cm².

    • Causality Check: Culture for exactly 21–25 days. This extended period is non-negotiable; it allows the cells to spontaneously differentiate into enterocyte-like cells expressing the tight junctions and efflux transporters (e.g., P-glycoprotein) required for an accurate human gut model.

  • Monolayer Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm².

  • Dosing: Add 50 µM of 3-Bromo-5,7-dinitro-1H-indazole (formulated in transport buffer with 1% DMSO) to the apical chamber.

  • Sampling & Analysis: Sample the basolateral chamber at 30, 60, 90, and 120 minutes. Quantify the transported compound via LC-MS/MS to calculate the Apparent Permeability ( Papp​ ).

Protocol B: In Vivo Pharmacokinetic Profiling Workflow

This protocol details the evaluation of the PEGylated nanoemulsion formulation in a rat model [6].

  • Formulation Preparation: Dissolve the compound in the lipid phase (e.g., medium-chain triglycerides). Add the aqueous phase containing PEG-surfactants and homogenize via high-pressure processing until the polydispersity index (PDI) is < 0.2.

  • Administration: Administer 10 mg/kg of the NE-PEG formulation intravenously via a cannulated jugular vein in male Wistar rats.

  • Serial Sampling: Collect 200 µL blood samples at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours into heparinized tubes. Centrifuge immediately to isolate plasma.

  • Extraction (LLE): Perform Liquid-Liquid Extraction using ethyl acetate.

    • Causality Check: LLE is chosen over simple protein precipitation because it selectively partitions the highly lipophilic indazole into the organic phase, leaving polar matrix contaminants behind, thereby preventing ion suppression during MS analysis.

  • Quantification: Analyze via LC-MS/MS using a C18 column and electrospray ionization (ESI) in negative mode (due to the electronegative nitro groups). Calculate PK parameters using non-compartmental modeling.

PK_Workflow Formulation Preparation of PEGylated Nanoemulsion (NE-PEG) Admin Intravenous (IV) / Oral Administration in Wistar Rats Formulation->Admin PDI < 0.2 verified Sampling Serial Blood Sampling (0.25 to 24 hours) Admin->Sampling Cannulated vein Extraction Liquid-Liquid Extraction (LLE) of Plasma Sampling->Extraction Plasma isolation LCMS LC-MS/MS Quantification (Negative ESI Mode) Extraction->LCMS Matrix cleanup Analysis Non-Compartmental PK Analysis (AUC, t1/2, Cmax) LCMS->Analysis High specificity data

Fig 2: Experimental workflow for in vivo pharmacokinetic profiling of formulated nitroindazoles.

References

  • Bush, M. A., & Pollack, G. M. (2001). Pharmacokinetics and pharmacodynamics of 7-nitroindazole, a selective nitric oxide synthase inhibitor, in the rat hippocampus. Pharmaceutical Research. Available at:[Link]

  • Mollineda-Diogo, N., et al. (2023). Antileishmanial activity of 5-nitroindazole derivatives. Therapeutic Advances in Infectious Disease. Available at:[Link]

  • Fonseca-Berzal, C., et al. (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Pathogens. Available at:[Link]

  • Bush, M. A., & Pollack, G. M. (2000). Pharmacokinetics and protein binding of the selective neuronal nitric oxide synthase inhibitor 7-nitroindazole. Biopharmaceutics & Drug Disposition. Available at:[Link]

  • França, A. P., et al. (2024). Pharmacokinetics, biodistribution, and in vivo toxicity of 7-nitroindazole loaded in pegylated and non-pegylated nanoemulsions in rats. European Journal of Pharmaceutical Sciences. Available at:[Link]

Foundational

3-Bromo-5,7-dinitro-1H-indazole: A Prospective Analysis in Drug Discovery

Abstract The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This technical guide prov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This technical guide provides a comprehensive, prospective analysis of 3-Bromo-5,7-dinitro-1H-indazole, a sparsely documented yet potentially significant molecule for drug discovery. While direct experimental data for this specific compound is limited, this document synthesizes information from closely related analogues to project its chemical properties, plausible synthetic routes, and potential applications, particularly in oncology and infectious diseases. We will explore the strategic role of the bromo and dinitro substituents in modulating biological activity and outline key experimental workflows for its future investigation.

Introduction: The Indazole Scaffold and the Promise of 3-Bromo-5,7-dinitro-1H-indazole

Indazoles, bicyclic aromatic heterocycles, are integral to numerous FDA-approved drugs, including the kinase inhibitors pazopanib and axitinib.[3] Their versatility allows for extensive chemical modification, enabling the fine-tuning of their pharmacological profiles. The subject of this guide, 3-Bromo-5,7-dinitro-1H-indazole (CAS No. 1082040-56-9), combines three key features that suggest significant potential in drug discovery: the core indazole nucleus, a bromine atom at the 3-position, and two nitro groups at the 5- and 7-positions.

The bromine at C3 serves as a versatile synthetic handle for introducing a wide array of chemical moieties through cross-coupling reactions, facilitating the exploration of structure-activity relationships (SAR).[1] The dinitro substitution is anticipated to profoundly influence the molecule's electronic properties and biological activity. Nitroaromatic compounds are known to be bioreducible, forming reactive intermediates that can induce cellular damage, a mechanism exploited in both anticancer and antimicrobial therapies.[4]

Physicochemical and Chemical Properties (Predicted)

Based on available data for the target molecule and its close analogues, we can predict the following properties for 3-Bromo-5,7-dinitro-1H-indazole:

PropertyPredicted ValueSource/Analogue
Molecular Formula C₇H₃BrN₄O₄[5]
Molecular Weight 287.03 g/mol [5]
Appearance Likely a yellow or orange solidBased on related nitroindazoles
Solubility Poorly soluble in water, soluble in organic solvents like DMSO and DMFGeneral characteristic of similar heterocycles
Density ~2.1 g/cm³[5]

Synthesis and Characterization: A Proposed Route

While a specific, validated synthesis for 3-Bromo-5,7-dinitro-1H-indazole is not documented in peer-reviewed literature, a plausible synthetic pathway can be conceptualized based on established indazole chemistry. A potential route could involve the dinitration of a suitable indazole precursor followed by bromination, or the cyclization of a pre-functionalized aromatic precursor.

Proposed Synthetic Pathway

A logical approach would be the direct bromination of 5,7-dinitro-1H-indazole. This precursor, while not commercially abundant, could be synthesized from an appropriate dinitrotoluene derivative.

Synthetic Pathway A 2,4-Dinitrotoluene B 2-Methyl-3,5-dinitroaniline A->B  Nitration/Reduction   C 5,7-Dinitro-1H-indazole B->C  Diazotization/Cyclization   D 3-Bromo-5,7-dinitro-1H-indazole C->D  Bromination (e.g., Br2, NBS)   Kinase Inhibition cluster_0 Kinase Active Site hinge Hinge Region ATP Binding Site solvent_front Solvent-Exposed Region indazole Indazole Core Binds to Hinge Region indazole->hinge H-bonds bromo 3-Bromo Group bromo->solvent_front Explores SAR dinitro 5,7-Dinitro Groups dinitro->hinge Enhances Binding/Selectivity Kinase Screening Workflow start Synthesized 3-Bromo-5,7-dinitro-1H-indazole panel_screen Broad Kinase Panel Screening (e.g., 400+ kinases at a single concentration) start->panel_screen hit_id Hit Identification (Kinases with >90% inhibition) panel_screen->hit_id dose_response Dose-Response Assays (IC50 determination for identified hits) hit_id->dose_response cell_based Cell-Based Assays (e.g., anti-proliferative assays in relevant cancer cell lines) dose_response->cell_based sar Structure-Activity Relationship (SAR) Studies (synthesis and testing of analogues) cell_based->sar lead_opt Lead Optimization sar->lead_opt

Sources

Protocols & Analytical Methods

Method

The Unexplored Potential of 3-Bromo-5,7-dinitro-1H-indazole: A Scaffold for Novel Therapeutics in Medicinal Chemistry

Introduction: Unveiling a Novel Scaffold for Drug Discovery The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural features...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Novel Scaffold for Drug Discovery

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural features allow for diverse functionalization, leading to a wide range of therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial agents. Within this promising class of compounds, 3-bromo-5,7-dinitro-1H-indazole remains a largely unexplored entity. This application note serves as a detailed guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols related to this novel scaffold. While direct experimental data for 3-bromo-5,7-dinitro-1H-indazole is limited, this document provides a comprehensive, experience-driven framework for its synthesis, derivatization, and biological evaluation based on the well-established chemistry of related bromo- and nitro-substituted indazoles.

The strategic placement of a bromine atom at the 3-position offers a versatile handle for a variety of cross-coupling reactions, enabling the generation of diverse compound libraries. Furthermore, the presence of two nitro groups at the 5- and 7-positions is anticipated to significantly influence the molecule's electronic properties and biological activity. Nitroaromatic compounds are known to play crucial roles in medicinal chemistry, often contributing to enhanced binding affinity and specific mechanisms of action, including activity in hypoxic conditions found in solid tumors.[1]

This guide will provide hypothetical yet plausible protocols for the synthesis of 3-bromo-5,7-dinitro-1H-indazole, detail its potential as a scaffold for developing novel kinase inhibitors and antimicrobial agents, and present step-by-step methodologies for its derivatization and subsequent biological screening.

PART 1: Synthesis of the 3-Bromo-5,7-dinitro-1H-indazole Scaffold

A robust and reproducible synthetic route is paramount for the exploration of any new chemical entity. Based on established methodologies for the bromination and nitration of indazoles, a two-step synthesis of 3-bromo-5,7-dinitro-1H-indazole is proposed, starting from commercially available 5-nitro-1H-indazole.

Proposed Synthetic Pathway

Synthetic Pathway Start 5-Nitro-1H-indazole Intermediate 3-Bromo-5-nitro-1H-indazole Start->Intermediate Step 1: Bromination Br2, DMF, -5°C to 40°C Product 3-Bromo-5,7-dinitro-1H-indazole Intermediate->Product Step 2: Nitration HNO3/H2SO4

Caption: Proposed two-step synthesis of 3-Bromo-5,7-dinitro-1H-indazole.

Protocol 1: Synthesis of 3-Bromo-5-nitro-1H-indazole (Intermediate)

This protocol is adapted from a known patent for the synthesis of 3-bromo-5-nitro-1H-indazole, which reports a high yield and suitability for industrial production.[2]

Materials:

  • 5-Nitro-1H-indazole

  • N,N-Dimethylformamide (DMF)

  • Bromine (Br₂)

  • Soft water

  • Nitrogen gas

  • Three-necked reaction flask

  • Dropping funnel

  • Magnetic stirrer with heating and cooling capabilities

  • Buchner funnel and filter paper

Procedure:

  • Under a nitrogen atmosphere, add 50g of 5-nitro-1H-indazole to a three-necked reaction flask.

  • Add 500ml of DMF to the flask and begin stirring to dissolve the starting material.

  • Cool the reaction mixture to -5°C using an appropriate cooling bath.

  • Slowly add 55.8g of bromine to the reaction mixture via a dropping funnel, maintaining the temperature at or below -5°C.

  • After the addition is complete, allow the reaction to stir at 0 to -5°C for 1 hour.

  • Slowly warm the reaction mixture to 35-40°C and maintain this temperature for 11 hours.

  • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the residual 5-nitro-1H-indazole is less than 0.16%.

  • Once the reaction is complete, add 300ml of soft water to the reaction mixture and cool to below 10°C.

  • Filter the resulting precipitate using a Buchner funnel and wash the filter cake with 50ml of soft water to obtain the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent if necessary.

Expected Outcome: A high yield (approximately 95%) of 3-bromo-5-nitro-1H-indazole as a solid.[2]

Protocol 2: Synthesis of 3-Bromo-5,7-dinitro-1H-indazole (Target Compound - Hypothetical)

This protocol is a proposed method based on standard nitration procedures for aromatic compounds. The conditions would require careful optimization to achieve the desired regioselectivity and avoid over-nitration or side reactions.

Materials:

  • 3-Bromo-5-nitro-1H-indazole

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Crushed ice

  • Buchner funnel and filter paper

Procedure:

  • Carefully add 3-bromo-5-nitro-1H-indazole to a round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask in an ice bath and slowly add a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid (a common nitrating mixture). The ratio of acids and the reaction temperature will need to be optimized.

  • Stir the reaction mixture at a low temperature (e.g., 0-10°C) for a specified period. The progress of the reaction should be monitored by TLC or LC-MS.

  • Once the reaction is deemed complete, slowly and carefully pour the reaction mixture onto crushed ice with stirring.

  • The precipitated product, 3-bromo-5,7-dinitro-1H-indazole, can be collected by filtration, washed with cold water until the filtrate is neutral, and then dried.

  • Further purification can be achieved by recrystallization from an appropriate solvent system.

Causality behind Experimental Choices: The use of a strong acid mixture (H₂SO₄/HNO₃) is a standard method for the nitration of aromatic rings. The electron-withdrawing nature of the existing nitro group at the 5-position and the bromine at the 3-position will deactivate the ring, necessitating strong nitrating conditions. The 7-position is a plausible site for the second nitration due to the directing effects of the existing substituents.

PART 2: Applications in Medicinal Chemistry

The unique structural features of 3-bromo-5,7-dinitro-1H-indazole make it a compelling scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.

Application 1: Development of Novel Kinase Inhibitors

The indazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[3] The presence of two nitro groups in 3-bromo-5,7-dinitro-1H-indazole could offer unique advantages. The strong electron-withdrawing nature of the nitro groups can modulate the electronic properties of the indazole ring system, potentially leading to enhanced binding to the ATP-binding site of kinases.[1][4] Furthermore, nitro-containing compounds are known to be effective in the hypoxic environment of solid tumors, suggesting a potential for tumor-selective activity.

The bromine atom at the 3-position is a key functional group for derivatization using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Heck reactions.[5][6] This allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents, which can be designed to interact with specific residues in the kinase active site.

Derivatization_Strategy Scaffold 3-Bromo-5,7-dinitro-1H-indazole Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) Scaffold->Suzuki Heck Heck Coupling (Alkenes) Scaffold->Heck Library Diverse Library of Kinase Inhibitor Candidates Suzuki->Library Heck->Library

Caption: Derivatization of the 3-bromo-5,7-dinitro-1H-indazole scaffold.

This protocol provides a general procedure for the Suzuki-Miyaura coupling of the 3-bromo-5,7-dinitro-1H-indazole scaffold with various aryl or heteroaryl boronic acids.

Materials:

  • 3-Bromo-5,7-dinitro-1H-indazole

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., Cs₂CO₃, 2 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water)

  • Microwave reactor or conventional heating setup

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a microwave vial or a round-bottom flask, add 3-bromo-5,7-dinitro-1H-indazole, the aryl/heteroaryl boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent system.

  • If using a microwave reactor, heat the mixture to a specified temperature (e.g., 140°C) for a set time (e.g., 30 minutes). If using conventional heating, reflux the mixture until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-5,7-dinitro-1H-indazole derivative.

A library of derivatized compounds can be screened against a panel of protein kinases to identify potential inhibitors.

Caption: A hypothetical workflow for screening kinase inhibitors.

Data Presentation: The results of the kinase inhibition assays should be summarized in a table for easy comparison of the inhibitory activities of the different derivatives.

Compound IDStructureKinase TargetIC₅₀ (nM)
Example-1 (Structure of derivative 1)EGFRValue
Example-2 (Structure of derivative 2)VEGFR2Value
... .........
Application 2: Development of Novel Antimicrobial Agents

Nitroaromatic compounds have a long history as antimicrobial agents. Their mechanism of action often involves the reduction of the nitro group within the microbial cell to produce cytotoxic reactive nitrogen species.[5][7] The presence of two nitro groups on the indazole scaffold could lead to potent antimicrobial activity against a range of bacteria and fungi.

A library of 3-substituted-5,7-dinitro-1H-indazole derivatives can be evaluated for their antimicrobial activity using standard microdilution methods.

Materials:

  • Synthesized indazole derivatives

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., amikacin for bacteria, fluconazole for fungi)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the appropriate growth medium in 96-well plates.

  • Inoculate each well with a standardized suspension of the microbial strain.

  • Include positive controls (microbes in media without compound) and negative controls (media only). Also, include wells with standard antimicrobial agents for comparison.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Determine the Minimum Inhibitory Concentration (MIC) for each compound, which is the lowest concentration that completely inhibits visible growth of the microorganism.

Data Presentation: The MIC values for the synthesized compounds against various microbial strains should be presented in a clear tabular format.

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Example-1 ValueValueValue
Example-2 ValueValueValue
... .........

Conclusion and Future Directions

While 3-bromo-5,7-dinitro-1H-indazole is a novel and largely uncharacterized molecule, its structural features suggest significant potential as a versatile scaffold in medicinal chemistry. The protocols and applications outlined in this guide provide a solid foundation for initiating research into this promising compound. The proposed synthetic route, although hypothetical, is based on well-established chemical principles. The derivatization strategies at the 3-position open the door to the creation of extensive compound libraries for screening.

Future research should focus on the successful synthesis and characterization of 3-bromo-5,7-dinitro-1H-indazole. Following this, the exploration of its derivatization and the biological evaluation of the resulting compounds as kinase inhibitors and antimicrobial agents are highly encouraged. The insights gained from these studies could lead to the discovery of novel therapeutic agents with unique mechanisms of action.

References

  • Fleita, D., et al. (2024). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. [Link]

  • Sivakumar, P. M., et al. (2012). Synthesis, characterization and antimicrobial screening of some new 2,2′-dinitrodiphenylmethane derivatives. Journal of Chemical and Pharmaceutical Research, 4(9), 4260-4265. [Link]

  • Olender, D., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals. [Link]

  • Wei, Y., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules. [Link]

  • Anhui Shihua Huagong Chemical Co Ltd. (2014). Synthesis process of 3-bromo-5-nitro-1H-indazole. CN103570624A.
  • Giraud, F., et al. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Organic & Biomolecular Chemistry. [Link]

  • Kerru, N., et al. (2020). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. [Link]

  • Hurtado, J., et al. (2024). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. International Journal of Molecular Sciences. [Link]

  • El Brahmi, N., et al. (2011). 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole. Acta Crystallographica Section E. [Link]

  • El Brahmi, N., et al. (2011). 3-Bromo-6-nitro-1-(prop-2-yn-yl)-1H-indazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3260. [Link]

  • Rajasekaran, S., et al. (2011). Synthesis, Spectral Characterization, In-vitro Antibacterial and Antifungal Activities of Novel (2e)-Ethyl-2-(2-(2, 4-Dinitrophenyl) Hydrazono)-4-(Naphthalen-2-yl)-6-Arylcyclohex-3-Enecarboxylates. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Olender, D., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. [Link]

  • Ere, D., et al. (2020). Synthesis, Antibacterial and Antioxidant Activity Studies of 2, 4-Dinitrophenyl Hydrazone Derivatives of 4-Methoxyphenyl Propenone Chalcones. South Asian Research Journal of Pharmaceutical Sciences. [Link]

  • Rollas, S., et al. (2002). Antiviral and antimicrobial activities of new nitrobutane derivatives. Arzneimittelforschung. [Link]

  • Rewcastle, G. W., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. (2024). Indazole synthesis. [Link]

  • Denny, W. A., et al. (1996). Tyrosine Kinase Inhibitors. 12. Synthesis and Structure−Activity Relationships for 6-Substituted 4-(Phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry. [Link]

  • Rewcastle, G. W., et al. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of Medicinal Chemistry. [Link]

  • NextSDS. (n.d.). 3-BroMo-5,7-dinitro (1H)indazole — Chemical Substance Information. [Link]

  • Hunt, D. E., & Pittillo, R. F. (1966). Synthesis and antimicrobial activity of aliphatic nitro compounds. Journal of Medicinal Chemistry. [Link]

  • Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

Sources

Application

Application Notes and Protocols: 3-Bromo-5,7-dinitro-1H-indazole as a Versatile Precursor for Pharmaceutical Synthesis

Introduction: The Strategic Importance of the Functionalized Indazole Scaffold The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Functionalized Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents, particularly in oncology.[1][2][3] Its unique bioisosteric relationship with indole, combined with its ability to form critical hydrogen bond interactions with protein kinase hinge regions, has cemented its role in the design of targeted therapeutics.[1][2] 3-Bromo-5,7-dinitro-1H-indazole represents a highly valuable, albeit synthetically challenging, building block. The strategic placement of three distinct functional groups—a synthetically versatile bromine atom at the C3 position and two strongly electron-withdrawing nitro groups at C5 and C7—offers a rich platform for multi-directional chemical exploration.

The C3-bromo substituent serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups.[4] Concurrently, the dinitro substitution profoundly influences the molecule's reactivity and utility:

  • It activates the indazole ring, potentially influencing the conditions required for cross-coupling reactions.

  • The nitro groups themselves are versatile functional handles, readily reduced to primary amines which can be further elaborated into amides, sulfonamides, or other functionalities common in pharmacologically active molecules.

  • The presence of two nitro groups makes the N-H proton significantly more acidic, a factor that must be considered in reaction design.

This guide provides a comprehensive overview of the proposed synthesis, safety considerations, and key synthetic applications of 3-bromo-5,7-dinitro-1H-indazole, empowering researchers to leverage this potent precursor in drug discovery campaigns.

Section 1: Physicochemical Properties and Critical Safety Considerations

1.1 Physicochemical Data (Predicted)

PropertyValueNotes
Molecular Formula C₇H₃BrN₄O₄
Molecular Weight 303.03 g/mol
Appearance Expected to be a yellow to orange crystalline solidBased on related nitroaromatic compounds.
Solubility Likely soluble in polar aprotic solvents (DMF, DMSO, NMP); sparingly soluble in ethers and chlorinated solvents; insoluble in water.

1.2 Critical Safety Directive: Handling Dinitroaromatic Compounds

3-Bromo-5,7-dinitro-1H-indazole, as a dinitroaromatic compound, must be treated with extreme caution. Such compounds can be sensitive to heat, shock, and friction, and may pose an explosion hazard.[5]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[6]

  • Handling: Avoid grinding, shock, or friction.[6] Use non-metallic spatulas. All manipulations should be performed in a well-ventilated chemical fume hood.[7][8]

  • Storage: Store in a cool, well-ventilated area away from heat, sparks, and open flames.[7][8] Keep the container tightly closed.

  • Toxicity: Aromatic nitro compounds are toxic and can be absorbed through the skin.[6][9] Avoid all direct contact and inhalation of dust.[6][9]

Section 2: Proposed Synthesis of 3-Bromo-5,7-dinitro-1H-indazole

Proposed Synthetic Pathway

Synthetic_Pathway Proposed Synthesis of 3-Bromo-5,7-dinitro-1H-indazole A 5,7-Dinitro-1H-indazole (Starting Material) B 3-Bromo-5,7-dinitro-1H-indazole (Target Compound) A->B  Bromination  NBS or Br₂  Solvent (e.g., DMF, Acetonitrile)

Caption: Proposed synthetic route via direct bromination.

Rationale for the Proposed Route:

The most direct approach involves the electrophilic bromination of 5,7-dinitro-1H-indazole. The C3 position of the indazole ring is known to be the most susceptible to electrophilic attack due to the electronic nature of the heterocyclic ring.[10][11] While the two nitro groups are strongly deactivating, direct bromination at C3 has been successfully demonstrated on other nitro-substituted indazoles.[12][13][14]

Protocol 2.1: Proposed Synthesis via Direct Bromination

Causality Behind Experimental Choices: This protocol utilizes N-Bromosuccinimide (NBS) as a solid, easier-to-handle source of electrophilic bromine compared to liquid Br₂.[4] Acetonitrile is chosen as a relatively inert solvent that can facilitate the reaction.[13] The reaction is monitored closely to prevent potential over-bromination, although the deactivated nature of the substrate makes this less likely.

Materials and Equipment:

  • 5,7-Dinitro-1H-indazole

  • N-Bromosuccinimide (NBS)

  • Anhydrous Acetonitrile (MeCN)

  • Round-bottom flask with magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 5,7-dinitro-1H-indazole (1.0 eq) in anhydrous acetonitrile.

  • Reagent Addition: Add N-Bromosuccinimide (1.1 eq) to the solution in one portion.

  • Reaction Execution: Stir the mixture at room temperature. The progress of the reaction should be diligently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, the temperature can be gently increased to 40-50 °C.[13]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the acetonitrile under reduced pressure.

  • Extraction: Dissolve the resulting residue in ethyl acetate and wash sequentially with water and saturated brine solution.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the target compound.

Section 3: Application in Pharmaceutical Synthesis - Key Transformations

The true value of 3-bromo-5,7-dinitro-1H-indazole lies in its capacity to undergo a variety of high-yield transformations crucial for building complex molecular architectures.

3.1 Palladium-Catalyzed Cross-Coupling Reactions

The C3-bromo position is primed for palladium-catalyzed reactions. The electron-deficient nature of the indazole core generally necessitates the use of electron-rich phosphine ligands to facilitate the rate-limiting oxidative addition step.[15]

Cross_Coupling_Workflow General Workflow for Palladium-Catalyzed Cross-Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine: - Halo-indazole (1 eq) - Coupling Partner (1.2 eq) - Pd Catalyst (mol%) - Ligand (mol%) - Base (2-3 eq) Inert Evacuate & Backfill with Inert Gas (x3) Reactants->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat to Reaction Temp Solvent->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Cool Cool to RT Monitor->Cool Extract Dilute & Extract Cool->Extract Purify Dry, Concentrate & Purify Extract->Purify

Caption: General experimental workflow for cross-coupling reactions.

Protocol 3.1.1: Suzuki-Miyaura Coupling (C-C Bond Formation)

Causality Behind Experimental Choices: The Suzuki-Miyaura coupling is a robust method for creating C(aryl)-C(aryl) bonds. For an electron-deficient substrate, a catalyst system like Pd(dppf)Cl₂ is often superior to Pd(PPh₃)₄ because the dppf ligand is more electron-rich and its bidentate nature helps stabilize the palladium center.[15][16] A carbonate or phosphate base is used to activate the boronic acid partner.

Materials:

  • 3-Bromo-5,7-dinitro-1H-indazole (1.0 eq)

  • Aryl- or heteroarylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/water or DME/water)

Step-by-Step Methodology:

  • Setup: To a reaction vessel, add the halo-indazole, boronic acid, palladium catalyst, and base.

  • Inert Atmosphere: Seal the vessel, evacuate, and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the mixture (typically 80-110 °C) with vigorous stirring until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up & Purification: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.

Protocol 3.1.2: Buchwald-Hartwig Amination (C-N Bond Formation)

Causality Behind Experimental Choices: This reaction is paramount for installing amine functionalities, which are ubiquitous in pharmaceuticals. The choice of a strong, non-nucleophilic base like NaOtBu is critical for deprotonating the amine and facilitating the catalytic cycle. Sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) are often required to promote the reductive elimination step, especially with challenging substrates.

Materials:

  • 3-Bromo-5,7-dinitro-1H-indazole (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst, 1-4 mol%)

  • Ligand (e.g., XPhos, RuPhos, 2-8 mol%)

  • Base (e.g., NaOtBu or K₃PO₄, 1.4 eq)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

Step-by-Step Methodology:

  • Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, ligand, base, and halo-indazole.

  • Reagent Addition: Add the solvent, followed by the amine coupling partner.

  • Reaction: Seal the vessel and heat to the required temperature (typically 80-120 °C), stirring vigorously. Monitor for completion.

  • Work-up & Purification: After cooling, quench the reaction carefully (e.g., with saturated NH₄Cl solution). Dilute with an organic solvent, wash with water and brine, and dry the organic layer. Concentrate and purify the product by column chromatography.

3.2 Reduction of Nitro Groups to Amines

The conversion of the nitro groups to amines unlocks a new dimension of synthetic possibilities, providing nucleophilic sites for acylation, alkylation, or sulfonylation.

Protocol 3.2.1: Tin(II) Chloride Mediated Reduction

Causality Behind Experimental Choices: Tin(II) chloride in concentrated HCl is a classic and highly effective method for reducing aromatic nitro groups. It is tolerant of many functional groups, including aryl bromides, making it suitable for this substrate. The acidic conditions ensure the resulting amines are protonated and remain in the aqueous phase during initial work-up, aiding purification.

Materials:

  • 3-Bromo-5,7-dinitro-1H-indazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 6-10 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution

Step-by-Step Methodology:

  • Setup: Dissolve the dinitro-indazole in a suitable solvent like ethanol or ethyl acetate.

  • Reagent Addition: Add a solution of SnCl₂·2H₂O in concentrated HCl to the mixture. The reaction is often exothermic and may require cooling in an ice bath.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitored by TLC/LC-MS).

  • Work-up: Cool the mixture and carefully basify by the slow addition of a saturated NaHCO₃ or concentrated NaOH solution until the pH is > 8. Caution: This is a highly exothermic and gas-evolving step.

  • Extraction: Extract the resulting slurry multiple times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The resulting diamine can be purified by column chromatography if necessary.

Section 4: Exemplary Application in a Hypothetical Kinase Inhibitor Synthesis

To illustrate the synthetic utility of 3-bromo-5,7-dinitro-1H-indazole, a hypothetical pathway towards a simplified PLK4 inhibitor scaffold is presented.[17] This demonstrates the sequential application of the transformations described above.

Kinase_Inhibitor_Synthesis Hypothetical Synthesis of a Kinase Inhibitor Scaffold A 3-Bromo-5,7-dinitro- 1H-indazole B 3-(pyridin-4-yl)-5,7-dinitro- 1H-indazole A->B Suzuki Coupling Pyridin-4-ylboronic acid Pd(dppf)Cl₂, K₂CO₃ C 3-(pyridin-4-yl)-1H-indazole- 5,7-diamine B->C Nitro Reduction SnCl₂·2H₂O, HCl D N-(3-(pyridin-4-yl)-1H-indazol-5-yl) -acrylamide C->D Selective Acylation Acryloyl chloride, Base (Controlled Conditions)

Caption: Hypothetical pathway showcasing sequential functionalization.

This hypothetical sequence leverages a Suzuki coupling to install a key heteroaryl moiety, followed by reduction of the nitro groups to reveal nucleophilic amine handles. A subsequent selective acylation (assuming regioselectivity can be achieved at the less sterically hindered C5-amine) would install a Michael acceptor, a common feature in covalent kinase inhibitors. This example underscores how 3-bromo-5,7-dinitro-1H-indazole can serve as a powerful starting point for complex drug candidates.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. Available from: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. Available from: [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available from: [Link]

  • Synthesis process of 3-bromo-5-nitro-1H-indazole. Google Patents.
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. Available from: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Available from: [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Safety Data Sheet - Nitrobenzene. DC Fine Chemicals. Available from: [Link]

  • Bromination of indazoles enhanced by organic-dye, visible-light photoredox catalysis. ResearchGate. Available from: [Link]

  • 3-Bromo-6-nitro-1-(prop-2-yn-yl)-1H-indazole. National Center for Biotechnology Information. Available from: [Link]

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Publishing. Available from: [Link]

  • Safety Data Sheet: Nitrobenzene-d5. Chemdox. Available from: [Link]

  • Indazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. HETEROCYCLES. Available from: [Link]

  • Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. National Center for Biotechnology Information. Available from: [Link]

  • Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. Available from: [Link]

Sources

Method

Application Note: Catalytic Methods for the Regioselective Synthesis of Brominated Indazole Derivatives

Introduction & Strategic Rationale Indazoles are privileged nitrogen-containing heterocycles that form the core architecture of numerous FDA-approved therapeutics, including the PARP inhibitor Niraparib, the antiemetic G...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Indazoles are privileged nitrogen-containing heterocycles that form the core architecture of numerous FDA-approved therapeutics, including the PARP inhibitor Niraparib, the antiemetic Granisetron, and the anticancer agent Pazopanib[1][2]. In medicinal chemistry and drug development, the regioselective bromination of the indazole scaffold is a critical transformation. Brominated indazoles serve as indispensable electrophilic partners for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to rapidly generate structural diversity[3][4].

Historically, the direct bromination of indazoles relied on harsh reagents such as elemental bromine ( Br2​ ) in acetic acid. This approach is plagued by poor regioselectivity, the formation of difficult-to-separate di- and tri-brominated byproducts, and severe environmental toxicity[2]. To overcome these limitations, modern synthetic chemistry has shifted toward catalytic and activation-based methodologies. This guide details three field-proven, highly selective protocols: Visible-Light Photoredox Catalysis , Ultrasound-Assisted Halogenation , and Sterically Directed C7-Bromination [1][3][5].

Mechanistic Insights: The Causality of Regioselectivity

Understanding the electronic topology of the indazole ring is essential for controlling regioselectivity. The C3 position is inherently the most electron-rich and nucleophilic site, making it the kinetic thermodynamic sink for Electrophilic Aromatic Substitution (EAS)[1][5].

Amplifying Electrophilicity via Photoredox Catalysis

To achieve C3-bromination under exceptionally mild conditions, visible-light photoredox catalysis (VLPC) is employed. Using organic dyes like Rose Bengal or Erythrosine B, the system absorbs visible light to reach an excited state ( PC∗ ). This excited catalyst undergoes a Single Electron Transfer (SET) with N-bromosuccinimide (NBS), effectively oxidizing it and dramatically enhancing the positive polarization of the bromine atom[5][6]. This causality is profound: by artificially increasing the electrophilicity of NBS, the reaction outpaces competing radical pathways, eliminating the need for strong acids or thermal forcing[5].

PhotoredoxMechanism PC Rose Bengal (PC) PC_star Excited PC* PC->PC_star Excitation Light Visible Light Light->PC hν (Green LED) NBS NBS Reagent PC_star->NBS SET Oxidation ActiveBr Enhanced Br Electrophile NBS->ActiveBr Activation Indazole Indazole Substrate ActiveBr->Indazole EAS at C3 Product 3-Bromoindazole Indazole->Product Deprotonation

Caption: Visible-light photoredox mechanism for the highly regioselective C3-bromination of indazoles.

Overriding Natural Reactivity: Directed C7-Bromination

While C3 is the default reactive site, functionalizing the C7 position is notoriously difficult. However, causality in physical organic chemistry dictates that electronic and steric manipulation can redirect electrophiles. By installing a bulky, electron-withdrawing group (such as a sulfonamide or benzamide) at the C4 position of a 1H-indazole, the electron density at C3 is depleted. Furthermore, the steric bulk shields the top face of the pyrazole ring. Consequently, the electrophilic attack of NBS is forcefully redirected to the C7 position, yielding exclusively C7-brominated products without trace di-halogenation[3].

Quantitative Method Comparison

To assist in selecting the appropriate methodology for your specific substrate, the following table summarizes the operational parameters of the three core catalytic/activation strategies[1][3][5].

MethodologyReagentCatalyst / ActivatorSolventTimeTarget SiteAvg. Yield
Photoredox Catalysis NBS (1.1 eq)Rose Bengal (2 mol%) + Green LEDMeOH or MeCN2 - 4 hC380 - 95%
Ultrasound-Assisted DBDMH (1.0 eq)Ultrasonic Cavitation (40 °C)EtOH30 minC385 - 92%
Directed Bromination NBS (1.05 eq)None (Substrate-directed via C4)DMF or MeCN1 - 3 hC775 - 88%

Experimental Protocols & Self-Validating Workflows

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the operator can verify the reaction trajectory in real-time, preventing the propagation of errors into downstream synthesis.

Protocol A: Visible-Light Photoredox C3-Bromination[5][6]

Objective: Mild, high-yielding bromination of sensitive indazole substrates.

  • Reaction Setup: In an oven-dried 20 mL reaction vial, dissolve the indazole derivative (1.0 mmol) and N-bromosuccinimide (1.1 mmol) in anhydrous acetonitrile (5.0 mL).

  • Catalyst Addition: Add Rose Bengal (0.02 mmol, 2 mol%). The solution will turn a deep pink/red.

  • Degassing: Sparge the solution with Argon for 10 minutes. Causality: Oxygen can quench the excited triplet state of the photocatalyst, drastically reducing the SET efficiency.

  • Irradiation: Place the vial 5 cm away from a 10W Green LED light source. Stir at room temperature for 2 to 4 hours.

  • Self-Validation Checkpoint (TLC/GC-MS): At 2 hours, analyze an aliquot.

    • Validation: The product spot should be less polar than the starting material (due to the lipophilic bromine).

    • Troubleshooting: If a secondary, even less polar spot appears, di-bromination is occurring. Immediately quench the reaction and reduce the NBS equivalent in future runs.

  • Workup: Quench with saturated aqueous Na2​S2​O3​ (5 mL) to destroy unreacted NBS. Extract with EtOAc (3 x 10 mL), dry over MgSO4​ , and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Ultrasound-Assisted Rapid C3-Bromination[1]

Objective: Ultra-fast, metal-free bromination using acoustic cavitation.

  • Reagent Mixing: To a 50 mL flask, add 2-phenyl-2H-indazole (1.0 mmol), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, 1.0 mmol), and Na2​CO3​ (2.0 mmol) in ethanol (10 mL). Causality: DBDMH provides a slow, controlled release of bromonium ions, preventing the spikes in electrophile concentration that cause over-bromination[1].

  • Sonication: Immerse the flask in an ultrasonic bath (e.g., 40 kHz). Maintain the bath temperature at 40 °C. Sonicate for 30 minutes.

  • Self-Validation Checkpoint: The reaction mixture should transition from a suspension to a nearly clear solution as the indazole is consumed and the highly soluble brominated product is formed.

  • Isolation: Concentrate the ethanol under reduced pressure. Partition the residue between water (15 mL) and dichloromethane (15 mL). Extract, dry, and purify.

ExperimentalWorkflow Step1 Reagent Setup Indazole + DBDMH Step2 Sonication 30 min, 40°C Step1->Step2 Step3 TLC Monitoring Check for completion Step2->Step3 Step3->Step2 If SM remains Step4 Quenching Na2S2O3 (aq) Step3->Step4 If Mono-Br confirmed Step5 Purification Silica Gel Column Step4->Step5

Caption: Self-validating ultrasound-assisted workflow for rapid indazole C3-bromination.

Protocol C: Regioselective C7-Bromination of 4-Substituted Indazoles[3]

Objective: Accessing the sterically hindered C7 position for complex API synthesis.

  • Pre-requisite: Ensure the starting 1H-indazole possesses an electron-withdrawing/bulky group (e.g., 4-sulfonamido) at the C4 position.

  • Reaction Setup: Dissolve the 4-substituted-1H-indazole (1.0 mmol) in anhydrous DMF (4.0 mL) and cool to 0 °C in an ice bath.

  • Halogenation: Add NBS (1.05 mmol) portion-wise over 10 minutes. Causality: Low temperatures suppress the kinetic energy required for the highly disfavored C3-attack, allowing the thermodynamically driven C7-attack to dominate[3].

  • Stirring: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation Checkpoint ( 1H NMR): Isolate a crude sample. The diagnostic disappearance of the C7-proton doublet (typically around 7.2 - 7.5 ppm) and the retention of the C3-proton singlet (around 8.0 - 8.2 ppm) definitively confirms C7 regioselectivity[3].

  • Workup: Pour the mixture into ice water (20 mL) to precipitate the product. Filter the solid, wash with cold water, and recrystallize from ethanol.

References

  • Visible-light photoredox catalyzed bromination of indazoles using N-bromosuccinimide and Rose Bengal | Poster Board #2140 - American Chemical Society digitellinc.com
  • Bromination of indazoles enhanced by organic-dye, visible-light photoredox catalysis researchg
  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin rsc.org
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles rsc.org
  • Metal-free regioselective mono- and poly-halogen
  • C3-INDAZOLE FUNCTIONALIZ

Sources

Application

Application Note: Regioselective Electrophilic Aromatic Substitution of 5,7-Dinitro-1H-indazole

Executive Summary The functionalization of highly deactivated heteroaromatic scaffolds is a recurring challenge in drug discovery and energetic materials development. 5,7-Dinitro-1H-indazole is a heavily electron-deficie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of highly deactivated heteroaromatic scaffolds is a recurring challenge in drug discovery and energetic materials development. 5,7-Dinitro-1H-indazole is a heavily electron-deficient bicyclic system. While the parent 1H-indazole readily undergoes electrophilic aromatic substitution (EAS), the presence of two strong electron-withdrawing nitro groups necessitates optimized thermodynamic and kinetic control to force substitution. This application note details the mechanistic rationale and provides a self-validating, step-by-step protocol for the regioselective C3-halogenation (bromination) of 5,7-dinitro-1H-indazole.

Mechanistic Rationale & Causality

In unsubstituted indazole systems, electrophilic aromatic substitution predominantly occurs at the C3 position, as the fused pyrazole ring is significantly more electron-rich than the adjacent benzene ring[1].

When evaluating 5,7-dinitro-1H-indazole , the carbocyclic ring is severely deactivated by the strong inductive ( −I ) and resonance ( −M ) electron-withdrawing effects of the nitro groups at C5 and C7[2]. These groups deplete the π -electron density of the entire fused system, rendering standard acidic EAS conditions (e.g., standard nitration or Friedel-Crafts parameters) ineffective for further substitution. Consequently, the C3 position of the pyrazole ring remains the only viable site for electrophilic attack[1].

To overcome the high kinetic barrier caused by the dinitro-induced deactivation, the reaction must be driven by enhancing the substrate's nucleophilicity. This is achieved by executing the halogenation in basic media[1]. The addition of a base deprotonates the acidic N1 proton, generating an indazolide anion . The formation of this anion significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO), effectively localizing a partial negative charge at the C3 carbon. This restored nucleophilicity allows the C3 position to attack electrophilic halogens, such as Br2​ or N-bromosuccinimide (NBS), successfully yielding 3-bromo-5,7-dinitro-1H-indazole[3].

Pathway Visualization

EAS_Mechanism SM 5,7-Dinitro-1H-indazole (Highly deactivated benzene ring) Base Base Addition (e.g., NaOH, NaOAc) SM->Base Deprotonation Anion Indazolide Anion (Enhanced C3 Nucleophilicity) Base->Anion Electrophile Electrophilic Attack (Br2 or NBS) Anion->Electrophile Intermediate C3-Sigma Complex (Wheland Intermediate) Electrophile->Intermediate C3 Attack Product 3-Bromo-5,7-dinitro-1H-indazole (Final EAS Product) Intermediate->Product Rearomatization

Mechanistic pathway of C3-directed electrophilic bromination of 5,7-dinitro-1H-indazole.

Experimental Design & Data Analytics

The choice of base and solvent is critical for maintaining the solubility of the indazolide anion while preventing the degradation of the electrophile. Below is a summary of optimized reaction parameters for the C3-bromination workflow.

EntryElectrophile (Eq.)Base / Solvent SystemTemp (°C)Time (h)Conversion / Yield (%)
1 Br2​ (1.2) NaOH (aq) / Methanol0 to 254.065% (Moderate side reactions)
2NBS (1.5)DMF (No base)8012.0<10% (Kinetic barrier too high)
3NBS (1.2) NaOAc / Acetic Acid25 to 606.045% (Poor anion formation)
4 Br2​ (1.1) Pyridine / DCM 0 to 25 2.5 88% (Optimal nucleophilicity)

Table 1: Optimization matrix for the synthesis of 3-bromo-5,7-dinitro-1H-indazole.

Step-by-Step Protocol: Synthesis of 3-Bromo-5,7-dinitro-1H-indazole

This protocol utilizes the Pyridine/DCM system (Table 1, Entry 4), which provides a self-validating, clean conversion profile suitable for scale-up.

Phase 1: Preparation and Anion Generation
  • Equipment Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet.

  • Substrate Dissolution: Charge the flask with 5,7-dinitro-1H-indazole (1.0 eq, 10 mmol). Add 30 mL of anhydrous Dichloromethane (DCM) to form a suspension.

  • Deprotonation: Slowly add anhydrous Pyridine (2.0 eq, 20 mmol) to the stirring suspension at room temperature.

    • Causality Check: The mixture will transition into a homogenous, deeper-colored solution, validating the formation of the soluble indazolide anion.

Phase 2: Electrophilic Aromatic Substitution
  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath to control the exothermic nature of the bromination and prevent over-oxidation.

  • Electrophile Addition: Prepare a solution of molecular bromine ( Br2​ , 1.1 eq, 11 mmol) in 10 mL of anhydrous DCM. Transfer this to the addition funnel and add dropwise over 30 minutes.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for an additional 2 hours.

Phase 3: Self-Validating In-Process Controls (IPC)
  • TLC Monitoring: Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: 50% EtOAc/Hexanes). The product will appear as a distinct, highly UV-active spot with a higher Rf​ value due to the lipophilic bromine atom.

  • LC-MS Verification: Withdraw a 10 μ L aliquot, quench in methanol, and analyze via LC-MS.

    • Validation Metric: Look for the characteristic 1:1 isotopic doublet of the [M−H]− ion at m/z ~286 and 288, definitively confirming mono-bromination[3].

Phase 4: Quenching, Work-up, and Isolation
  • Quenching: Quench the unreacted bromine by adding 20 mL of a saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) solution. Stir vigorously until the organic layer decolorizes (loses the red/orange Br2​ tint).

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Wash the combined organic layers with 1M HCl (2 x 20 mL) to remove residual pyridine, followed by brine (30 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from hot ethanol to afford pure 3-bromo-5,7-dinitro-1H-indazole as a crystalline solid.

References

  • Structure-Based Design, Synthesis, and Antimicrobial Activity of Indazole-Derived SAH/MTA Nucleosidase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Method

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-5,7-dinitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of the 5,7-Dinitro-1H-indazole Scaffold The indazole nucleus is a p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the 5,7-Dinitro-1H-indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The strategic functionalization of the indazole ring is a cornerstone of modern drug discovery, enabling the fine-tuning of a molecule's pharmacological profile. Among the various substituted indazoles, the 5,7-dinitro-1H-indazole moiety represents a particularly intriguing, albeit challenging, building block. The two nitro groups are powerful electron-withdrawing substituents, which significantly modulate the electronic properties of the heterocyclic system. This electronic deficiency can enhance binding interactions with biological targets and influence the metabolic stability of the molecule.

3-Bromo-5,7-dinitro-1H-indazole is a key intermediate for the elaboration of this scaffold. The bromine atom at the 3-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a diverse array of substituents. This guide provides an in-depth exploration of the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions utilizing this highly electron-deficient substrate. We will delve into the mechanistic nuances dictated by the dinitro substitution, provide detailed experimental protocols, and offer insights gleaned from extensive experience in the field.

Synthesis and Safety Considerations for 3-Bromo-5,7-dinitro-1H-indazole

The synthesis of 3-Bromo-5,7-dinitro-1H-indazole can be achieved through the bromination of 5,7-dinitro-1H-indazole. A general procedure, adapted from the synthesis of a similar compound, 3-bromo-5-nitro-1H-indazole, is outlined below.[4]

Synthesis Protocol: Bromination of 5,7-dinitro-1H-indazole

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolution: Under a nitrogen atmosphere, dissolve 5,7-dinitro-1H-indazole in N,N-dimethylformamide (DMF).

  • Cooling: Cool the reaction mixture to -5 °C using an appropriate cooling bath.

  • Bromine Addition: Slowly add a solution of bromine in DMF dropwise to the cooled solution, maintaining the internal temperature below 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour. Gradually warm the reaction to room temperature and stir for an additional 10-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 3-Bromo-5,7-dinitro-1H-indazole.

Safety Precautions:

3-Bromo-5,7-dinitro-1H-indazole and related nitro-containing compounds should be handled with care. While specific data for the dinitro derivative is limited, related compounds like 3-bromo-5-nitro-1H-indazole are known to cause skin and eye irritation.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Conduct all manipulations in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

The Impact of Dinitro Substitution on Reactivity in Cross-Coupling Reactions

The two electron-withdrawing nitro groups on the indazole ring have a profound effect on the reactivity of the C-Br bond at the 3-position. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. The electron-deficient nature of the 3-Bromo-5,7-dinitro-1H-indazole substrate significantly facilitates this step, leading to a more reactive substrate compared to its non-nitrated or mono-nitrated counterparts. This enhanced reactivity often allows for the use of milder reaction conditions, such as lower catalyst loadings, weaker bases, and lower reaction temperatures.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of C-C bonds between an organoboron compound and an organohalide.[6][7][8]

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electron-deficient nature of 3-Bromo-5,7-dinitro-1H-indazole accelerates the initial oxidative addition of the C-Br bond to the Pd(0) catalyst.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reactants 3-Bromo-5,7-dinitro-1H-indazole Boronic Acid/Ester Base (e.g., K2CO3) Degas Degas Mixture Reactants->Degas Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Catalyst->Degas Solvent Solvent (e.g., Dioxane/Water) Solvent->Degas Heat Heat to Reaction Temp. Degas->Heat Stir Stir and Monitor (TLC/LC-MS) Heat->Stir Filter Filter through Celite Stir->Filter Extract Aqueous Extraction Filter->Extract Purify Column Chromatography Extract->Purify Product 3-Aryl-5,7-dinitro-1H-indazole Purify->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Detailed Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add 3-Bromo-5,7-dinitro-1H-indazole (1.0 equiv), the desired arylboronic acid or ester (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with nitrogen or argon.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed as monitored by TLC.[6]

  • Work-up: Cool the reaction to room temperature and filter through a pad of Celite. Dilute the filtrate with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify the residue by column chromatography to yield the 3-aryl-5,7-dinitro-1H-indazole product.

ParameterRecommended ConditionRationale/Insight
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄These are robust catalysts suitable for a wide range of substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can influence the reaction rate and yield. Cs₂CO₃ is often more effective for challenging couplings.
Solvent Dioxane/H₂O, Toluene/H₂O, DME/H₂OThe aqueous co-solvent is crucial for the transmetalation step.
Temperature 80-100 °CThe enhanced reactivity of the substrate may allow for lower temperatures.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds with a broad substrate scope.[1]

Mechanistic Considerations

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. The electron-deficient nature of the substrate facilitates the initial oxidative addition step. The choice of ligand is critical for the subsequent steps of amine coordination and reductive elimination.

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reactants 3-Bromo-5,7-dinitro-1H-indazole Amine Base (e.g., NaOtBu) Degas Degas Mixture Reactants->Degas Catalyst Pd Pre-catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos) Catalyst->Degas Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) Solvent->Degas Heat Heat to Reaction Temp. Degas->Heat Stir Stir and Monitor (TLC/LC-MS) Heat->Stir Filter Filter through Celite Stir->Filter Extract Aqueous Extraction Filter->Extract Purify Column Chromatography Extract->Purify Product 3-Amino-5,7-dinitro-1H-indazole Purify->Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the ligand (e.g., XPhos, RuPhos, 2-6 mol%), and the base (e.g., NaOtBu, K₃PO₄, 1.2-2.0 equiv).

  • Reagent Addition: Add 3-Bromo-5,7-dinitro-1H-indazole (1.0 equiv), the amine (1.1-1.5 equiv), and anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable solvent like ethyl acetate and filter through a plug of silica gel or Celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography to obtain the 3-amino-5,7-dinitro-1H-indazole.

ParameterRecommended ConditionRationale/Insight
Catalyst/Ligand Pd₂(dba)₃/XPhos, Pd(OAc)₂/RuPhosBulky, electron-rich phosphine ligands are generally effective. The choice may need to be optimized for specific amine coupling partners.
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required. NaOtBu is a common choice, but K₃PO₄ can be effective and is milder.
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are essential for this reaction.
Temperature 80-110 °CThe reaction temperature may be lowered due to the substrate's high reactivity.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a reliable method for the synthesis of aryl alkynes by reacting a terminal alkyne with an aryl halide.[9] This reaction is co-catalyzed by palladium and copper complexes.

Mechanistic Considerations

The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to that of the Suzuki and Buchwald-Hartwig reactions, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reactants 3-Bromo-5,7-dinitro-1H-indazole Terminal Alkyne Base (e.g., Et3N) Degas Degas Mixture Reactants->Degas Catalysts Pd Catalyst (e.g., Pd(PPh3)4) Cu(I) Co-catalyst (e.g., CuI) Catalysts->Degas Solvent Anhydrous Solvent (e.g., THF, DMF) Solvent->Degas Stir Stir at RT or with mild heating Degas->Stir Monitor Monitor (TLC/LC-MS) Stir->Monitor Filter Filter off salts Monitor->Filter Extract Aqueous Extraction Filter->Extract Purify Column Chromatography Extract->Purify Product 3-Alkynyl-5,7-dinitro-1H-indazole Purify->Product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 3-Bromo-5,7-dinitro-1H-indazole Synthesis

Welcome to the technical support center for the synthesis of 3-Bromo-5,7-dinitro-1H-indazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-Bromo-5,7-dinitro-1H-indazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve yield and purity. The presence of two strongly electron-withdrawing nitro groups on the indazole core presents unique challenges, particularly in the C-3 bromination step. This document provides a framework based on established chemical principles and analogous reactions to address these challenges effectively.

Plausible Synthetic Pathways

Given the electronic properties of the target molecule, two primary retrosynthetic routes are considered most viable. Route A focuses on late-stage bromination of a dinitro-indazole core, while Route B utilizes a Sandmeyer reaction for earlier introduction of the bromine atom.

cluster_A Route A: Late-Stage Bromination cluster_B Route B: Sandmeyer Approach A1 2,6-Dinitrotoluene A2 2-Methyl-3,5-dinitroaniline A1->A2 Reduction A3 5,7-Dinitro-1H-indazole A2->A3 Diazotization & Cyclization (e.g., Jacobson Synthesis) Target 3-Bromo-5,7-dinitro-1H-indazole A3->Target Electrophilic Bromination B1 3-Amino-1H-indazole Precursor B2 3-Amino-5,7-dinitro-1H-indazole B1->B2 Nitration B3 Diazonium Salt Intermediate B2->B3 Diazotization (NaNO₂, HBr) B3->Target Sandmeyer Reaction (CuBr)

Caption: Plausible synthetic routes to 3-Bromo-5,7-dinitro-1H-indazole.

Route A is often preferred as it avoids the direct handling of potentially unstable dinitrated aniline intermediates and builds the core scaffold first. This guide will primarily focus on troubleshooting Route A.

Troubleshooting Guide: Synthesis & Yield Improvement

This section addresses specific issues encountered during the synthesis in a question-and-answer format, focusing on causality and providing actionable solutions.

Issue 1: Low Yield in the Synthesis of 5,7-Dinitro-1H-indazole (Precursor)

Question: My yield of 5,7-dinitro-1H-indazole from 2-methyl-3,5-dinitroaniline via diazotization and cyclization is consistently low. What are the likely causes and how can I improve it?

Potential Causes & Solutions:

  • Incomplete Diazotization: The amino group of 2-methyl-3,5-dinitroaniline is sterically hindered and electronically deactivated, which can lead to incomplete conversion to the diazonium salt.

    • Solution: Ensure the reaction temperature is maintained between 0 and 5 °C. A temperature that is too high can cause premature decomposition of the diazonium salt, while a temperature that is too low can slow the reaction excessively. Use a slight excess (1.1-1.2 equivalents) of sodium nitrite and ensure it is added slowly as a solution to prevent localized concentration spikes and dangerous side reactions.

  • Side Reactions: The highly reactive diazonium intermediate can participate in unwanted side reactions, such as coupling or substitution with the solvent or counter-ions, before cyclization occurs.

    • Solution: The choice of acid is critical. While hydrochloric acid is common, using a non-nucleophilic acid like sulfuric acid or tetrafluoroboric acid (HBF₄) can minimize the formation of chloro-adducts. The cyclization step often benefits from gentle heating after the diazotization is complete to drive the intramolecular reaction.

  • Difficult Purification: The product may be contaminated with starting material or tar-like byproducts, leading to losses during workup and purification.

    • Solution: After quenching the reaction, a carefully controlled pH adjustment can help precipitate the product while keeping some impurities in solution. Recrystallization from a suitable solvent system, such as ethanol/water or acetic acid, is often effective for purification.

Issue 2: Poor or No Conversion during C-3 Bromination

Question: I am attempting to brominate 5,7-dinitro-1H-indazole to get the final product, but I am recovering only starting material or observing a complex mixture. Why is this reaction so challenging?

Causality: The core issue is the severe deactivation of the indazole ring by the two nitro groups. These groups are strongly electron-withdrawing, reducing the nucleophilicity of the C-3 position and making it highly resistant to electrophilic attack by standard brominating agents like N-Bromosuccinimide (NBS) or bromine in acetic acid.

Start Low Yield or No Reaction Cause1 Ring Deactivation (2x NO₂ groups) Start->Cause1 Cause2 Weak Brominating Agent Start->Cause2 Cause3 Suboptimal Conditions Start->Cause3 Solution1 Increase Reagent Electrophilicity Cause1->Solution1 Solution2 Harsher Reaction Conditions Cause1->Solution2 Cause2->Solution1 Cause3->Solution2 Method1A Use Br₂ in Oleum or strong acid Solution1->Method1A Method2A Increase Temperature & Reaction Time Solution2->Method2A Solution3 Alternative Activation Methods Method3A Ultrasound-Assisted Bromination Solution3->Method3A Method3B Photoredox Catalysis Solution3->Method3B

Caption: Troubleshooting logic for the C-3 bromination step.

Recommended Solutions & Optimization Strategies:

StrategyRecommended ActionRationale & Key Considerations
1. Enhance Reagent Electrophilicity Switch from NBS to a more potent brominating system, such as liquid bromine in a strong protic or Lewis acid (e.g., concentrated H₂SO₄, oleum, or AlCl₃).Strong acids protonate the indazole ring, but more importantly, they polarize the Br-Br bond, creating a much stronger "Br⁺" electrophile capable of attacking the deactivated ring. Caution: These are harsh conditions requiring strict moisture control and safety precautions.
2. Increase Reaction Severity Gradually increase the reaction temperature (e.g., from room temperature to 80-100 °C) and extend the reaction time significantly.The activation energy for this electrophilic substitution is high. Increased thermal energy can help overcome this barrier. Monitor the reaction closely by TLC or LC-MS to track the consumption of starting material and avoid decomposition at elevated temperatures.
3. Alternative Activation Methods Explore modern synthetic methods such as ultrasound-assisted bromination [1][2] or visible-light photoredox catalysis [3].Ultrasound: Sonication can promote the reaction through acoustic cavitation, which enhances mass transfer and can generate radical species, potentially opening up alternative reaction pathways.[1][2] Photoredox Catalysis: This method can generate highly reactive bromine radicals or enhance the electrophilicity of the brominating agent under mild conditions, offering a potential way to bypass the high activation energy barrier.[3]
4. Consider an Alternative Route If direct bromination fails, pursue the Sandmeyer reaction (Route B).This approach circumvents the difficult electrophilic substitution entirely. The key challenge shifts to the synthesis of the 3-amino-5,7-dinitro-1H-indazole precursor, but it provides a mechanistically distinct and viable alternative.[4][5]

Issue 3: Product Purification and Impurity Profile

Question: My reaction appears to have worked, but the crude product is difficult to purify. I observe multiple spots on my TLC plate. What are these impurities and how can I remove them?

Potential Impurities & Purification Strategies:

  • Unreacted Starting Material: Due to the difficult nature of the reaction, incomplete conversion is common.

    • Purification: 5,7-dinitro-1H-indazole and its 3-bromo derivative have different polarities. They can typically be separated using silica gel column chromatography. A gradient elution system (e.g., starting with hexane/ethyl acetate and gradually increasing the polarity) will likely be necessary to achieve good separation.

  • Over-brominated or Isomeric Products: Although less likely on such a deactivated ring, it is possible under very harsh conditions to get substitution at other positions or potential N-bromination.

    • Purification: Careful column chromatography is the primary method for separating isomers. If purification remains challenging, consider converting the crude product to a derivative (e.g., N-acetyl or N-tosyl) which may have different crystallization or chromatographic properties, followed by deprotection after purification.

  • Decomposition Products: The combination of high temperatures and strong acids can lead to the formation of dark, tarry decomposition products.

    • Purification: Before attempting chromatography, it can be beneficial to triturate the crude solid with a solvent in which the desired product is sparingly soluble but the impurities are more soluble (e.g., dichloromethane or diethyl ether). This can help remove a significant portion of the baseline material. A plug of silica gel or activated charcoal treatment of the crude solution (before concentration) can also remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose brominating agent for this synthesis? A1: For the C-3 bromination of the highly deactivated 5,7-dinitro-1H-indazole, N-Bromosuccinimide (NBS) in a non-polar solvent is unlikely to be effective. The recommended starting point is liquid bromine (Br₂) in a strong acid like concentrated sulfuric acid . This provides the necessary electrophilic push to overcome the ring's deactivation.

Q2: How can I effectively monitor the progress of the bromination reaction? A2: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between the starting material and the product (e.g., 3:1 Hexane:Ethyl Acetate). The product, 3-Bromo-5,7-dinitro-1H-indazole, should have a slightly lower Rf value than the starting material due to the increased molecular weight and polarity of the bromine atom. Confirm product formation with LC-MS if available.

Q3: Are there specific safety precautions I need to take for this synthesis? A3: Yes, absolutely.

  • Nitrated Compounds: Polynitrated aromatic compounds can be heat and shock-sensitive. Avoid excessive heating and grinding of the solid materials.

  • Bromine: Liquid bromine is highly corrosive, toxic, and volatile. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, splash goggles, and a face shield.

  • Strong Acids/Oleum: These are extremely corrosive. Use appropriate PPE and add reagents slowly to control any exothermic reactions.

Q4: My final product yield is still low after optimization. What other factors could be at play? A4: Re-examine your starting materials. The purity of the 5,7-dinitro-1H-indazole precursor is critical. Impurities from the cyclization step can interfere with the bromination reaction. It is advisable to purify the precursor to >98% purity before proceeding. Additionally, ensure all glassware is scrupulously dried, as moisture can quench the strong acids used as catalysts.

Experimental Protocol Example (Route A)

This protocol is a suggested starting point and requires careful optimization based on experimental observations.

Step 1: Synthesis of 5,7-Dinitro-1H-indazole (Conceptual) This protocol is based on the principles of the Jacobson synthesis applied to a dinitro-substituted toluidine.

  • To a suspension of 2-methyl-3,5-dinitroaniline (1 equiv.) in concentrated sulfuric acid, cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 equiv.) in concentrated sulfuric acid, maintaining the internal temperature below 5 °C.

  • Stir the mixture at 0-5 °C for 1-2 hours after the addition is complete.

  • Carefully and slowly quench the reaction by pouring it onto crushed ice.

  • Allow the mixture to warm to room temperature and stir for several hours.

  • Collect the precipitated solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

  • Purify the crude 5,7-dinitro-1H-indazole by recrystallization from aqueous ethanol.

Step 2: Bromination of 5,7-Dinitro-1H-indazole

  • In a flame-dried, three-neck flask equipped with a dropping funnel and a nitrogen inlet, add purified 5,7-dinitro-1H-indazole (1 equiv.).

  • Carefully add fuming sulfuric acid (oleum) or concentrated sulfuric acid as the solvent at 0 °C.

  • Slowly add liquid bromine (1.2-1.5 equiv.) via the dropping funnel, keeping the temperature below 10 °C.

  • After addition, allow the reaction to slowly warm to room temperature and then heat to 60-80 °C.

  • Monitor the reaction by TLC every 4-6 hours. The reaction may require 24-48 hours for significant conversion.

  • Once the starting material is consumed, cool the reaction mixture to room temperature and carefully pour it onto a large volume of crushed ice.

  • Collect the resulting precipitate by filtration, wash extensively with cold water, then with a dilute sodium bisulfite solution (to quench excess bromine), and finally with water again.

  • Dry the crude solid and purify by column chromatography on silica gel.

References

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • ARKIVOC. (2015). 1,4-Dinitro-1H-imidazoles. [Link]

  • Google Patents. (2014). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • BYJU'S. (2019). Sandmeyer Reaction Mechanism. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]

  • Wikipedia. (n.d.). 7-Nitroindazole. Retrieved from [Link]

  • Hornbrook, L. F., et al. (2023). Bromination of indazoles enhanced by organic-dye, visible-light photoredox catalysis. ResearchGate. [Link]

  • Lumen Learning. (n.d.). Reactions involving arenediazonium salts. Organic Chemistry II. [Link]

  • Liu, X., et al. (2016). Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. Royal Society of Chemistry. [Link]

  • RSC Publishing. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. PubMed Central. [Link]

Sources

Optimization

Solubility issues with 3-Bromo-5,7-dinitro-1H-indazole in organic solvents

Technical Support Center: 3-Bromo-5,7-dinitro-1H-indazole A Senior Application Scientist's Guide to Overcoming Solubility Challenges Welcome to the technical support guide for 3-Bromo-5,7-dinitro-1H-indazole. This docume...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-Bromo-5,7-dinitro-1H-indazole

A Senior Application Scientist's Guide to Overcoming Solubility Challenges

Welcome to the technical support guide for 3-Bromo-5,7-dinitro-1H-indazole. This document is designed for researchers, medicinal chemists, and drug development professionals who may encounter solubility challenges with this compound. As a molecule characterized by a rigid heterocyclic core, two electron-withdrawing nitro groups, and a halogen substituent, its physicochemical properties can present unique hurdles in experimental design.

This guide provides a structured approach to understanding and systematically overcoming these issues. We will move from foundational knowledge and frequently asked questions to detailed troubleshooting protocols and advanced solubility enhancement techniques.

Section 1: Understanding the Molecule - Physicochemical Profile

A compound's solubility is intrinsically linked to its structural and electronic properties. The 3-Bromo-5,7-dinitro-1H-indazole (CAS No: 1082040-56-9) possesses features that inherently limit its solubility in many common organic solvents.[1] The two nitro groups and the indazole's N-H bond create strong intermolecular hydrogen bonding and crystal lattice forces, which require significant energy to overcome.

Below is a summary of its key physicochemical properties. Understanding these is the first step in designing an effective solubilization strategy.

PropertyValueSource
CAS Number 1082040-56-9ChemSrc[1]
Molecular Formula C₇H₃BrN₄O₄ChemSrc[1]
Molecular Weight 287.027 g/mol ChemSrc[1]
Density (Predicted) 2.1 ± 0.1 g/cm³ChemSrc[1]
Boiling Point (Predicted) 504.1 ± 45.0 °C at 760 mmHgChemSrc[1]
Flash Point (Predicted) 258.7 ± 28.7 °CChemSrc[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my 3-Bromo-5,7-dinitro-1H-indazole not dissolving in common solvents like Methanol or Dichloromethane?

The structure of this molecule is highly polar and capable of strong crystal packing. The dinitro-substitution makes the aromatic system electron-deficient, while the indazole core provides both hydrogen bond donor (N-H) and acceptor sites. Solvents like methanol can interact via hydrogen bonding, but may not be sufficiently potent to break down the strong crystal lattice energy of the solid. Less polar solvents like dichloromethane lack the necessary hydrogen bonding capability and polarity to effectively solvate the molecule. Generally, indazole derivatives are known to be more soluble in polar aprotic solvents like DMSO and DMF.[2]

Q2: What are the recommended starting solvents for initial solubility testing?

Based on the structure, a logical starting point is a selection of polar aprotic solvents known for their strong solvating power. We recommend screening the following:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Acetonitrile (ACN) - May show limited solubility but is useful for analytical purposes.

  • Tetrahydrofuran (THF) - Can be effective, especially with gentle heating.

It is crucial to start with small quantities and observe the dissolution behavior before scaling up.

Q3: Can I use heat or sonication to improve solubility?

Yes, applying energy can significantly aid dissolution.

  • Heating: Gently warming the solvent-solute mixture increases the kinetic energy, helping to overcome the activation energy barrier for dissolution. For nitroaromatic compounds, heating is a common strategy to increase dissolution rates.[3] However, always be mindful of the compound's stability at elevated temperatures. We recommend starting at a modest temperature (e.g., 40-50°C) and monitoring for any degradation.

  • Sonication: Using an ultrasonic bath agitates the solvent at a microscopic level, which can break apart solid aggregates and accelerate the dissolution process at the solid-liquid interface.

Q4: What is the difference between kinetic and thermodynamic solubility, and why does it matter?

This is a critical concept in drug discovery and development.

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can remain dissolved in a solvent under stable conditions. It is typically measured using methods like the shake-flask technique over a long incubation period (24-48 hours).[4]

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after a high-concentration stock (usually in DMSO) is rapidly diluted into an aqueous or buffer system.[2] It reflects the rate of precipitation rather than true equilibrium.

For most laboratory-scale reactions, achieving a sufficient concentration for a reaction to proceed is the primary goal, which often relies on apparent or kinetic solubility. For formulation and pre-clinical studies, understanding the thermodynamic solubility is essential.

Section 3: Troubleshooting Guide & Experimental Protocols

When facing solubility issues, a systematic approach is more effective than random trial and error. The following workflow and protocols provide a structured path to finding a solution.

G cluster_0 start Start: Solubility Issue with 3-Bromo-5,7-dinitro-1H-indazole solvent_screen Protocol 1: Systematic Solvent Screening (DMSO, DMF, NMP, THF) start->solvent_screen dissolved_q Is solubility sufficient? solvent_screen->dissolved_q energy_step Protocol 2: Apply Energy (Heating to 40-50°C or Sonication) dissolved_q->energy_step No success Proceed with Experiment dissolved_q->success Yes dissolved_q2 Is solubility sufficient? energy_step->dissolved_q2 cosolvency_step Protocol 3: Use Co-Solvent Systems (e.g., THF/Heptane, DMF/Water) dissolved_q2->cosolvency_step No dissolved_q2->success Yes dissolved_q3 Is solubility sufficient? cosolvency_step->dissolved_q3 dissolved_q3->success Yes failure Consider Structural Modification or Advanced Formulation (e.g., Surfactants, Cyclodextrins) dissolved_q3->failure No

Caption: A troubleshooting workflow for solubility issues.

Protocol 1: Systematic Solvent Screening

Objective: To identify a suitable single solvent for 3-Bromo-5,7-dinitro-1H-indazole.

Materials:

  • 3-Bromo-5,7-dinitro-1H-indazole

  • Vials with screw caps

  • Selection of solvents (see table below)

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh approximately 1-2 mg of the compound into separate, labeled vials.

  • Add a small, measured volume (e.g., 100 µL) of the first solvent to the first vial.

  • Vortex the vial vigorously for 1-2 minutes.

  • Visually inspect for undissolved solid material against a dark background.

  • If the solid has dissolved, the solubility is at least 10-20 mg/mL. You can add more solid to determine the saturation point.

  • If the solid has not dissolved, add another 100 µL of solvent (total volume 200 µL) and repeat the process. Continue this stepwise addition until the compound dissolves or you reach a predetermined maximum volume (e.g., 1 mL).

  • Repeat for all selected solvents.

  • Record your observations in a table, noting the approximate solubility in mg/mL.

SolventTypeRationale
DMSO Polar AproticExcellent general solvent for polar, crystalline compounds.
DMF Polar AproticSimilar to DMSO, often used in synthesis.[5]
NMP Polar AproticHigh boiling point, strong solvating power.
THF Polar EtherCan dissolve moderately polar compounds, often requires heating.
Acetonitrile Polar AproticUseful for analytical work (HPLC, LC-MS), though solubility may be lower.
Protocol 2: Solubility Enhancement via Co-solvency

Objective: To improve solubility by using a mixture of solvents. This technique works by reducing the interfacial tension between the solute and the primary solvent.[6] A poorly soluble compound is often highly soluble in one solvent (the "co-solvent") which is miscible with the main solvent system.[7]

Example Scenario: Solubilizing the compound for a reaction in THF where it has poor solubility.

Materials:

  • 3-Bromo-5,7-dinitro-1H-indazole

  • Primary solvent (e.g., THF)

  • Co-solvent in which the compound is highly soluble (e.g., DMSO or DMF)

  • Reaction vessel

Procedure:

  • First, attempt to dissolve the compound in the minimum required volume of the strong co-solvent (e.g., dissolve 10 mg in 50-100 µL of DMSO).

  • Gently warm or sonicate if necessary to achieve a clear, concentrated solution.

  • In a separate vessel, prepare the bulk of the reaction volume with the primary solvent (THF).

  • Slowly add the concentrated DMSO solution dropwise into the stirring primary solvent.

  • Observe for any signs of precipitation. If the solution remains clear, the co-solvent system is effective at the tested concentration.

Causality Note: The key is to keep the percentage of the strong co-solvent low (typically <5-10% of the total volume) to avoid significantly altering the properties of the primary reaction solvent.

Protocol 3: Determination of Thermodynamic Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in a specific solvent, a critical parameter for formulation and physicochemical profiling.[4]

Materials:

  • 3-Bromo-5,7-dinitro-1H-indazole

  • Selected solvent(s)

  • HPLC or UV-Vis spectrophotometer for quantification

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Add an excess amount of the solid compound to a series of vials (ensure undissolved solid is clearly visible).

  • Dispense a known volume of the selected solvent into each vial.

  • Seal the vials securely to prevent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

  • Shake the vials for 24 to 48 hours to ensure equilibrium is reached.

  • After incubation, confirm the presence of undissolved solid.

  • Centrifuge the vials at high speed to pellet the excess solid.

  • Carefully withdraw a known volume of the clear supernatant.

  • Filter the supernatant through a syringe filter to remove any remaining particulates.

  • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of your analytical method (HPLC or UV-Vis).

  • Analyze the concentration of the diluted sample against a prepared calibration curve.

  • Calculate the original solubility in the solvent, expressed in mg/mL or mol/L.

References

  • Aromatic Nitro Compounds. (n.d.). Missouri S&T. Retrieved from [Link]

  • 3-bromo-5,7-dinitro-1H-indazole Price. (2018, May 20). Chemsrc.com. Retrieved from [Link]

  • 3-BroMo-5,7-dinitro (1H)indazole — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024, December 16). Royal Society of Chemistry. Retrieved from [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. Retrieved from [Link]

  • 3-BROMO-5,7-DIMETHYL (1H)INDAZOLE — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis process of 3-bromo-5-nitro-1H-indazole. (n.d.). Google Patents.
  • Development of 1H-indazole derivatives as anti-inflammatory agents using computational. (n.d.). Semantic Scholar. Retrieved from [Link]

  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (n.d.). Google Patents.
  • Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024, August 9). Beilstein Journals. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification and Recrystallization of 3-Bromo-5,7-dinitro-1H-indazole

Welcome to the technical support center for 3-Bromo-5,7-dinitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the purific...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-Bromo-5,7-dinitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the purification and recrystallization of this compound. As Senior Application Scientists, we have compiled this information to address common challenges and provide practical, field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of 3-Bromo-5,7-dinitro-1H-indazole that I should be aware of during purification?

A1: Understanding the physicochemical properties of 3-Bromo-5,7-dinitro-1H-indazole is crucial for designing an effective purification strategy. Below is a table summarizing its key properties. The presence of two nitro groups and a bromine atom on the indazole core results in a polar molecule with a high molecular weight.

PropertyValueSource
CAS Number 1082040-56-9[1]
Molecular Formula C₇H₃BrN₄O₄[1]
Molecular Weight 287.027 g/mol [1]
Appearance Expected to be a yellow to orange solidGeneral knowledge of nitroaromatic compounds
Density 2.1 ± 0.1 g/cm³[1]
Boiling Point 504.1 ± 45.0 °C at 760 mmHg[1]
Flash Point 258.7 ± 28.7 °C[1]
Solubility Expected to be soluble in polar aprotic solvents like DMSO and DMF, and sparingly soluble in alcohols like ethanol.[2]Based on related compounds

Q2: What is the best approach for selecting a recrystallization solvent for 3-Bromo-5,7-dinitro-1H-indazole?

A2: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] Given the polar nature of 3-Bromo-5,7-dinitro-1H-indazole due to the two nitro groups, polar solvents are a good starting point.[4] A systematic solvent screening is recommended.

Recommended Solvent Screening Protocol:

  • Place a small amount of your crude material (10-20 mg) into several test tubes.

  • To each tube, add a different solvent (e.g., ethanol, methanol, ethyl acetate, toluene, and a mixture like ethanol/water) dropwise.

  • Observe the solubility at room temperature. An ideal solvent will not dissolve the compound well at this stage.

  • Gently heat the test tubes with the undissolved material. The compound should fully dissolve at or near the boiling point of the solvent.

  • Allow the solutions to cool slowly to room temperature, and then in an ice bath.

  • The solvent that yields a good crop of crystals with minimal dissolved compound remaining in the mother liquor is the most suitable.

A mixed solvent system, such as ethanol-water or DMF-water, is often effective for highly functionalized molecules.[3][4]

Q3: What are the likely impurities in my sample of 3-Bromo-5,7-dinitro-1H-indazole?

A3: Impurities can arise from the synthetic route. Common synthetic pathways to substituted indazoles can result in several types of impurities:

  • Starting Materials: Unreacted 5,7-dinitro-1H-indazole or 3-bromo-indazole.

  • Regioisomers: Bromination at other positions on the indazole ring, although the 3-position is generally favored.[5]

  • Over-brominated species: Introduction of more than one bromine atom.[5]

  • By-products from side reactions: Depending on the specific synthetic conditions, other related compounds may be formed.[6][7]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification and recrystallization of 3-Bromo-5,7-dinitro-1H-indazole.

Problem 1: My compound "oils out" instead of forming crystals.

  • Cause: This common issue, known as "oiling out," occurs when the solid melts in the hot solvent and comes out of solution as a liquid at a temperature above its melting point.[8] This can be due to the melting point of the compound being lower than the boiling point of the solvent or the presence of significant impurities that depress the melting point.[4][8]

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional solvent to decrease the saturation point.

    • Allow the solution to cool much more slowly. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature.

    • If the problem persists, consider using a solvent with a lower boiling point or a mixed solvent system.

Problem 2: No crystals form upon cooling.

  • Cause: The solution may be too dilute (too much solvent was added), or the compound may be highly soluble in the chosen solvent even at low temperatures.

  • Solution:

    • Induce Crystallization:

      • Scratch the inside of the flask with a glass rod just below the surface of the solution. The small glass particles can act as nucleation sites.[4]

      • Add a seed crystal of the pure compound if available.

    • Concentrate the Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Change the Solvent System: If the compound is too soluble, add an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the current solvent) dropwise until the solution becomes slightly cloudy, then gently heat until it is clear and allow to cool slowly.[3]

Problem 3: The recrystallized product is still impure.

  • Cause: The chosen solvent may not be effective at separating the impurities, or the cooling process may have been too rapid, trapping impurities within the crystal lattice.[8]

  • Solution:

    • Perform a second recrystallization: A subsequent recrystallization can significantly improve purity.

    • Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them.[9] Be aware that charcoal can also adsorb some of your product, so use it sparingly.

    • Chromatography: If recrystallization fails to yield a pure product, column chromatography is a more powerful purification technique.

Problem 4: Low recovery of the recrystallized product.

  • Cause: Too much solvent was used, the compound has significant solubility in the solvent at low temperatures, or some product was lost during transfers.

  • Solution:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve the compound.[3]

    • Cool Thoroughly: Ensure the solution is cooled in an ice bath for an adequate amount of time to maximize crystal formation.

    • Recover from Mother Liquor: The filtrate (mother liquor) can be concentrated and a second crop of crystals can be obtained, although they may be less pure than the first crop.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolution: In a fume hood, place the crude 3-Bromo-5,7-dinitro-1H-indazole in an Erlenmeyer flask. Add a magnetic stir bar. Add a small amount of the chosen recrystallization solvent and heat the mixture with stirring on a hot plate. Continue to add small portions of the hot solvent until the compound just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature to remove any residual solvent.

Visualizations

Purification and Recrystallization Workflow

G cluster_0 Preparation cluster_1 Recrystallization cluster_2 Analysis Crude Product Crude Product Solvent Screening Solvent Screening Crude Product->Solvent Screening Select Solvent Dissolution Dissolution Solvent Screening->Dissolution Hot Filtration Hot Filtration Dissolution->Hot Filtration If insoluble impurities Cooling & Crystallization Cooling & Crystallization Dissolution->Cooling & Crystallization Hot Filtration->Cooling & Crystallization Isolation & Washing Isolation & Washing Cooling & Crystallization->Isolation & Washing Drying Drying Isolation & Washing->Drying Pure Crystals Pure Crystals Drying->Pure Crystals Purity Check (TLC, NMR, etc.) Purity Check (TLC, NMR, etc.) Pure Crystals->Purity Check (TLC, NMR, etc.)

Caption: Workflow for the purification of 3-Bromo-5,7-dinitro-1H-indazole.

Troubleshooting Decision Tree

G Start Start Oiling Out? Oiling Out? Start->Oiling Out? No Crystals? No Crystals? Oiling Out?->No Crystals? No Reheat, add solvent, cool slowly Reheat, add solvent, cool slowly Oiling Out?->Reheat, add solvent, cool slowly Yes Impure Product? Impure Product? No Crystals?->Impure Product? No Induce (scratch, seed), concentrate, or add anti-solvent Induce (scratch, seed), concentrate, or add anti-solvent No Crystals?->Induce (scratch, seed), concentrate, or add anti-solvent Yes Success Success Impure Product?->Success No Repeat recrystallization, use charcoal, or chromatography Repeat recrystallization, use charcoal, or chromatography Impure Product?->Repeat recrystallization, use charcoal, or chromatography Yes Reheat, add solvent, cool slowly->No Crystals? Induce (scratch, seed), concentrate, or add anti-solvent->Impure Product? Repeat recrystallization, use charcoal, or chromatography->Success

Caption: Decision tree for troubleshooting recrystallization issues.

References

  • 3-bromo-5,7-dinitro-1H-indazole Price from Supplier Brand Wuhan Graphe Pharmaceutical Technology Co.,Ltd. on Chemsrc.com. (2018). Chemsrc.com. Available at: [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022). Chemistry LibreTexts. Available at: [Link]

  • 3-Bromo-7-Nitroindazole | C7H4BrN3O2. PubChem. Available at: [Link]

  • A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. (2011). Organic Process Research & Development. Available at: [Link]

  • CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole. (n.d.). Google Patents.
  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. (2023). Organic Process Research & Development. Available at: [Link]

  • 3-BroMo-5,7-dinitro (1H)indazole — Chemical Substance Information. (n.d.). NextSDS. Available at: [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? (2025). ResearchGate. Available at: [Link]

  • US2874196A - Method of crystallizing nitro products. (n.d.). Google Patents.
  • FR1118443A - Process for the crystallization of nitro-aromatic compounds in nitric acid. (n.d.). Google Patents.
  • Indazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. (2025). Molecules. Available at: [Link]

  • Practical and innate C–H functionalization of heterocycles. (n.d.). ResearchGate. Available at: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (n.d.). The Journal of Organic Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: A Guide to Preventing Thermal Degradation of 3-Bromo-5,7-dinitro-1H-indazole

Introduction: 3-Bromo-5,7-dinitro-1H-indazole is a complex heterocyclic compound often utilized as a critical intermediate in pharmaceutical synthesis and materials science. Its structure, which incorporates a bromo subs...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: 3-Bromo-5,7-dinitro-1H-indazole is a complex heterocyclic compound often utilized as a critical intermediate in pharmaceutical synthesis and materials science. Its structure, which incorporates a bromo substituent and two nitro groups on an indazole scaffold, renders it highly functional for further chemical modification. However, these same functional groups, particularly the dinitro-aromatic system, also make the compound susceptible to thermal degradation. Nitroaromatic compounds are known for their energetic nature and potential for thermal runaway if not stored or handled correctly[1]. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding, identifying, and preventing the thermal degradation of 3-Bromo-5,7-dinitro-1H-indazole to ensure its stability, integrity, and safety during storage and experimental use.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and handling of 3-Bromo-5,7-dinitro-1H-indazole.

Q1: What are the ideal storage conditions for 3-Bromo-5,7-dinitro-1H-indazole? A1: To ensure long-term stability, the compound should be stored in a tightly sealed, airtight container in a cool, dry, and dark environment. For long-term storage, refrigeration (2-8°C) is strongly recommended. The storage area must be well-ventilated and away from heat sources, sparks, or open flames[2][3].

Q2: What are the primary factors that cause its degradation? A2: The primary factors are heat, light (especially UV), and moisture.

  • Heat: Provides the activation energy for exothermic decomposition, which can become self-accelerating[1]. The C-NO₂ bonds, in particular, are susceptible to thermal cleavage.

  • Light: Photodegradation can occur, where UV light provides the energy to break the carbon-bromine or carbon-nitro bonds, initiating radical decomposition pathways[4].

  • Moisture: Can facilitate hydrolytic degradation pathways, although the compound's water solubility is low[5]. More importantly, moisture can react with acidic decomposition products (like HBr or NOx), accelerating further degradation.

Q3: What are the visible signs of degradation? A3: The most common sign of degradation is a change in color. Pure 3-Bromo-5,7-dinitro-1H-indazole is typically a light yellow solid or powder[5]. Upon degradation, it may darken to a tan, brown, or even blackish color. This is often due to the formation of complex polymeric or condensed byproducts[6]. Another sign is a change in the physical state, such as the powder becoming clumpy or sticky, which may indicate the absorption of moisture or the presence of liquid degradation products.

Q4: What are the hazardous decomposition products I should be aware of? A4: During thermal decomposition, especially under high heat or fire conditions, the compound can release toxic and corrosive gases. These include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr)[4]. The release of these gases can lead to a dangerous pressure buildup in a sealed container.

Q5: Are there any materials or chemicals this compound is incompatible with? A5: Yes. It should be kept away from strong oxidizing agents, strong bases, strong acids, and amines[2][4]. Contact with these substances can catalyze decomposition, potentially leading to a vigorous or explosive reaction. Contamination with metals or their salts can also lower the decomposition temperature.

Section 2: Troubleshooting Guide

This section provides solutions for specific issues that may arise during the use of 3-Bromo-5,7-dinitro-1H-indazole.

Symptom / Issue Possible Cause(s) Recommended Actions & Explanations
The compound has changed color from light yellow to brown. 1. Thermal Stress: The material was exposed to elevated temperatures during shipping or storage. 2. Photodegradation: The container was not light-resistant, or the compound was exposed to light during handling.1. Quarantine the Batch: Immediately isolate the affected batch to prevent its use in critical experiments. 2. Analytical Re-qualification: Perform an analytical check (e.g., HPLC, LC-MS) to assess purity. Compare the chromatogram to that of a reference standard or a new, unopened batch. Look for the appearance of new peaks and a decrease in the area of the main peak. 3. Review Storage History: Check temperature logs for the storage unit to identify any excursions from the recommended range.
I observe unexpected peaks in my HPLC/LC-MS analysis. 1. Degradation: The compound has started to decompose, generating new chemical species. 2. Contamination: The sample was contaminated during handling or with a solvent that is incompatible.1. Identify Degradants: If possible, use LC-MS to determine the mass of the new peaks. This can provide clues to the degradation pathway (e.g., loss of NO₂, loss of Br). 2. Perform a Forced Degradation Study: To confirm if the peaks are related to the parent compound, subject a small, pure sample to controlled stress (e.g., heat it in solution) and analyze the output. This can help confirm the identity of degradation products[4]. 3. Discard if Purity is Compromised: For most applications, especially in drug development, the presence of significant degradation products makes the batch unusable.
My experimental results are inconsistent when using an older batch. 1. Lower Potency: The effective concentration of the active compound has decreased due to slow degradation over time. 2. Interference from Degradants: Degradation products may be interfering with the reaction or analytical measurement.1. Use a Fresh Batch: Always use a new, qualified batch of the compound for critical experiments to ensure reproducibility. 2. Establish a Re-test Date: Implement a policy to re-qualify the purity of any batch of the compound that has been in storage for an extended period (e.g., >1 year) before use.

Section 3: Protocols and Best Practices

Adhering to strict protocols from the moment the compound is received is the most effective way to prevent degradation.

Protocol 3.1: Initial Receipt, Inspection, and Storage of a New Batch
  • Documentation: Upon receipt, log the date, supplier, lot number, and initial appearance of the compound.

  • Container Inspection: Check that the container is sealed, intact, and opaque (or an amber vial) to protect from light.

  • Visual Inspection: Observe the color and physical state of the compound without opening the primary seal if possible. It should be a light-yellow powder[5]. Record any deviation.

  • Initial Qualification (Optional but Recommended): For GMP or critical research applications, take a small sample from the newly received batch and perform an identity and purity check (e.g., HPLC, NMR) to establish a baseline (T=0) data point.

  • Proper Storage: Immediately transfer the container to the designated storage location (2-8°C, dark, and dry).

  • Labeling: Ensure the container is clearly labeled with the compound name, date received, and required storage conditions.

Workflow for Handling a New Shipment

G Receive Receive Shipment Inspect_Container Inspect Container Seal & Integrity Receive->Inspect_Container Visual_Check Visually Check Compound Appearance Inspect_Container->Visual_Check Seal OK Quarantine Quarantine Batch Inspect_Container->Quarantine Seal Broken/ Damaged Log_Info Log Batch Info & Appearance Visual_Check->Log_Info Appearance OK (Light Yellow) Visual_Check->Quarantine Appearance Not OK (e.g., Brown) Store Store at 2-8°C in Dark, Dry Location Log_Info->Store Requalify Re-qualify with HPLC/LC-MS Quarantine->Requalify Accept Accept for Use Requalify->Accept Purity OK Reject Reject Batch Requalify->Reject Purity Fails G cluster_0 Initiation cluster_1 Propagation & Product Formation Parent 3-Bromo-5,7-dinitro-1H-indazole Radical_Formation Indazole Radical + •NO₂ Parent->Radical_Formation Heat (Δ) (C-NO₂ cleavage) HBr_gas HBr Gas Parent->HBr_gas Further Decomposition (C-Br cleavage) NO2_gas NOx Gases Radical_Formation->NO2_gas Polymer Complex Polymeric Byproducts (Brown Solid) Radical_Formation->Polymer Radical Reactions & Condensation

Caption: A potential pathway for thermal degradation.

Section 5: Summary of Storage Conditions

Parameter Short-Term (Days-Weeks) Long-Term (Months-Years) Rationale
Temperature Room Temperature (controlled, <25°C)2-8°C (Refrigerated) Reduces the kinetic rate of decomposition reactions.
Atmosphere Tightly sealed containerTightly sealed, purged with inert gas (N₂ or Ar) Prevents oxidation and exposure to atmospheric moisture.
Light Store in an opaque or amber containerStore in an opaque or amber container inside a dark cabinet Prevents initiation of photodegradation pathways. [4]
Humidity Store in a dry locationStore with a desiccant or in a desiccated cabinetMinimizes moisture that could lead to hydrolysis or react with acidic byproducts.

Section 6: Chemical Incompatibility Summary

Incompatible Material Class Potential Hazard Reason
Strong Bases / Amines Rapid, exothermic decompositionCan deprotonate the indazole ring or react with nitro groups, initiating decomposition. [2]
Strong Acids Accelerated decompositionCan catalyze hydrolysis and other decomposition reactions, especially at elevated temperatures. [7]
Strong Oxidizing Agents Vigorous or explosive reactionCan react exothermically with the molecule, leading to thermal runaway.
Reducing Agents Exothermic reactionCan reduce the nitro groups in a highly exothermic reaction.
Metals (e.g., Fe, Cu) Lowered decomposition temperatureMetal ions can act as catalysts for decomposition reactions.

References

  • 3-BroMo-5,7-dinitro (1H)indazole — Chemical Substance Information. (n.d.). NextSDS.
  • SAFETY DATA SHEET - 3-Bromo-5-nitro-1H-indazole. (2024, March 5). Fisher Scientific.
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
  • Technical Support Center: Safe Handling and Storage of Nitro Compounds. (n.d.). Benchchem.
  • Thermal Hazard Analysis of Nitroaromatic Compounds. (n.d.). OAKTrust.
  • 3-BROMO-7-NITROINDAZOLE - Safety Data Sheet. (2026, March 20). ChemicalBook.
  • SAFETY DATA SHEET - 3-Bromo-1H-indazole. (2025, December 25). Fisher Scientific.
  • SAFETY DATA SHEET - 5-Bromo-1H-indazole. (2019, October 28). Fisher Scientific.
  • 3-Bromo-6-(trifluoromethyl)-1H-indazole stability and degradation pathways. (n.d.). Benchchem.
  • Anatomies for the thermal decomposition behavior and product rule of 5,5′-dinitro-2H,2H′-3,3′-bi-1,2,4-triazole. (n.d.). Nature.
  • Thermal decomposition behavior of nitrocellulose mixed with acid solutions. (n.d.). J-STAGE.
  • Analysis of Degradation Products in Thermally Treated TATB. (2023, July 3). OSTI.GOV.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Indazole Bromination

Welcome to the Technical Support Center for Indazole Bromination. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing bromination r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Indazole Bromination. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing bromination reactions of the indazole scaffold. Indazole and its halogenated derivatives are crucial building blocks in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2][3] However, the functionalization of this heteroaromatic system can present significant challenges, particularly concerning regioselectivity and reaction efficiency.[4]

This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot complex issues and rationally design your experimental conditions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the bromination of indazoles in a practical question-and-answer format.

Issue 1: My reaction yield is low or the reaction is not going to completion.

Low conversion is a frequent problem that can often be resolved by systematically evaluating the core reaction parameters.

Potential Cause & Suggested Solution

  • Incomplete Reaction: The most straightforward issue is insufficient reaction time or temperature. It is crucial to monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material persists, consider extending the reaction time. For thermally stable compounds, a modest increase in temperature can also enhance the reaction rate. For example, some protocols require heating for extended periods (e.g., 16 hours at 90°C) to ensure full conversion.[5]

  • Sub-optimal Reagents: The activity of your brominating agent is critical. N-Bromosuccinimide (NBS) is a widely used reagent that is convenient and often provides good regioselectivity.[5][6] However, it can degrade over time, especially if not stored properly in a cool, dark, and dry place. Always use a fresh, high-purity bottle of NBS. For direct bromination, liquid bromine (Br₂) is highly effective but more hazardous.[5][7] 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) has also emerged as an efficient bromine source under specific conditions, such as ultrasound assistance.[8][9]

  • Poor Solvent Choice: The solvent plays a significant role in solubilizing reagents and influencing the reaction mechanism. Acetic acid is a standard solvent for reactions with Br₂, while more polar aprotic solvents like acetonitrile (MeCN), dichloromethane (DCM), or chloroform are common for NBS-mediated brominations.[5] In some modern protocols, "green" solvents like ethanol (EtOH) have been shown to provide excellent yields, particularly for mono-bromination of 2H-indazoles.[10][11] If your reaction is sluggish, consider switching to a solvent that better solubilizes your substrate and reagents.

Issue 2: I'm getting a mixture of isomers. How can I improve regioselectivity?

The formation of multiple regioisomers is one of the most significant challenges in indazole chemistry, complicating purification and reducing the yield of the desired product.[5]

Potential Cause & Suggested Solution

  • Inherent Electronic Effects: The indazole ring has multiple positions susceptible to electrophilic attack (typically C3, C5, and C7). The inherent electronic properties of your specific indazole substrate, dictated by existing substituents, will strongly direct the position of bromination. Electron-donating groups will activate the ring, while electron-withdrawing groups will deactivate it. Understanding these directing effects is the first step in predicting the outcome. For instance, in many 1H-indazoles, the C3 position is electronically favored for electrophilic attack.[12]

  • N-H Tautomerism: Unprotected (NH-free) indazoles exist as tautomers (1H- and 2H-indazole). The position of the proton influences the electron density and reactivity of the ring. Introducing a protecting group on one of the nitrogen atoms (N1 or N2) can lock the tautomeric form and dramatically alter the electronic properties, thereby improving the regioselectivity of the subsequent bromination.[5]

  • Reaction Conditions: Temperature and solvent can influence the ratio of isomers formed.[5] Furthermore, the choice of brominating agent is key. While Br₂ in acetic acid is a classic method, it can sometimes lead to mixtures.[7] Milder reagents like NBS often offer better control. Recent advances have shown that specialized catalytic systems can provide exceptional regioselectivity.

    • Ultrasound-Assisted C3 Bromination: Using DBDMH as the bromine source with ultrasound irradiation in ethanol has been shown to be highly selective for the C3 position of 2H-indazoles.[1][8][13]

    • Regioselective C7 Bromination: A direct and efficient bromination at the C7 position of 4-substituted 1H-indazoles has been achieved using NBS.[14][15]

Issue 3: My reaction is producing di- or tri-brominated side products.

Over-bromination occurs when the indazole ring is highly activated or when an excess of the brominating agent is used.[4][5]

Potential Cause & Suggested Solution

  • Incorrect Stoichiometry: This is the most common cause. Carefully control the stoichiometry of the brominating agent. Use a slight excess (e.g., 1.05-1.1 equivalents) for mono-bromination. If over-bromination persists, try adding the brominating agent portion-wise or as a solution via syringe pump to maintain a low concentration throughout the reaction.[4]

  • Highly Activated Substrate: If your indazole contains strong electron-donating groups, it will be highly susceptible to multiple brominations. In such cases, in addition to precise stoichiometric control, consider running the reaction at a lower temperature to reduce the reaction rate and improve selectivity.

Issue 4: The product is difficult to purify.

Purification challenges often stem from the presence of regioisomers or side products with polarities very similar to the desired compound.[5]

Potential Cause & Suggested Solution

  • Co-eluting Impurities: If standard flash column chromatography fails to provide adequate separation, experiment with different solvent systems. A shallow gradient elution can improve resolution.[4] Consider using alternative stationary phases if silica gel is ineffective.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique to remove minor impurities and isomers.[5] Experiment with various solvents such as ethanol, ethyl acetate, or heptane to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose starting conditions for brominating an unknown indazole? For a new indazole substrate where the reactivity is unknown, a good starting point is to use N-Bromosuccinimide (NBS) (1.1 equivalents) in acetonitrile (MeCN) at room temperature.[5][6] This method is generally mild, uses an easy-to-handle reagent, and often provides good selectivity. Monitor the reaction by TLC every 30-60 minutes to gauge reactivity.

Q2: How do substituents on the indazole ring affect the position of bromination? The regioselectivity follows the principles of electrophilic aromatic substitution.

  • The pyrazole ring is generally more electron-rich and thus more activated towards electrophilic substitution than the benzene ring.[12]

  • The C3 position is often the most nucleophilic and a common site of bromination, especially in 2-substituted indazoles.[10]

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) on the benzene ring will deactivate it, further favoring substitution on the pyrazole ring (C3).[12]

  • Substituents at the C4 position have been shown to direct bromination specifically to the C7 position.[14]

Q3: Are there modern, milder methods for indazole bromination? Yes, recent research has focused on developing more efficient and milder protocols.

  • Visible-Light Photoredox Catalysis: This approach uses a photocatalyst, such as Rose Bengal, to enhance the electrophilicity of NBS under mild conditions, allowing for the bromination of a wide range of indazoles in moderate to high yields.[2][16]

  • Organocatalysis: Inexpensive organic dyes like gallocyanine have been shown to catalyze the bromination of indazoles and pyrazoles with NBS, proceeding rapidly at room temperature.[6]

  • Ultrasound-Assisted Synthesis: Ultrasound can promote efficient and site-specific C3 bromination in as little as 30 minutes under mild conditions, offering a green chemistry approach.[1][7][9]

Q4: What are the critical safety precautions for indazole bromination? Safety is paramount, especially when working with hazardous reagents.

  • Liquid Bromine (Br₂): Highly corrosive, toxic, and volatile. It must be handled exclusively in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, safety goggles, and a lab coat.[5]

  • N-Halosuccinimides (NBS, NCS): While easier to handle than liquid halogens, they are irritants and should be handled with care in a fume hood.

  • Acids and Bases: Many protocols use strong acids or bases, which are corrosive. Always wear appropriate PPE.[5]

  • Solvents: Organic solvents can be flammable and/or toxic. Ensure they are used in a well-ventilated area away from ignition sources.[5]

Data & Protocols

Table 1: Comparison of Common Bromination Conditions
Brominating AgentTypical Solvent(s)TemperatureKey AdvantagesPotential IssuesReference(s)
Br₂ Acetic Acid, CHCl₃Room Temp to 120°CHigh reactivity, low cost.Highly toxic and corrosive, can lead to over-bromination and poor regioselectivity.[5][7][17]
NBS MeCN, DCM, CHCl₃Room Temp to RefluxEasy to handle, often provides good regioselectivity.Can be less reactive for highly deactivated substrates; reagent quality is crucial.[2][5][12][17]
DBDMH EtOH40°C (with ultrasound)Fast, efficient, and highly selective for C3 under ultrasound conditions.Requires specialized equipment (ultrasonic bath).[1][9][13]
Protocol 1: General Procedure for C3-Bromination using NBS

This protocol is a standard starting point for the regioselective bromination of many indazole derivatives at the C3 position.

  • To a round-bottom flask equipped with a magnetic stir bar, add the indazole substrate (1.0 equiv).

  • Add a suitable solvent, such as acetonitrile (MeCN), to dissolve the substrate (approx. 0.1-0.2 M concentration).

  • Add N-Bromosuccinimide (NBS) (1.1 equiv) to the solution. For reactions sensitive to over-bromination, add the NBS portion-wise over 15-30 minutes.

  • Stir the reaction mixture at room temperature (20-25°C).

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the 3-bromoindazole product.

Protocol 2: Ultrasound-Assisted C3-Bromination of 2H-Indazoles

This protocol, adapted from recent literature, offers a rapid and highly selective method for C3 bromination.[1][9]

  • In a reaction vial, combine the 2H-indazole substrate (1.0 equiv, 0.2 mmol), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (1.0 equiv, 0.2 mmol), and sodium carbonate (Na₂CO₃) (2.0 equiv, 0.4 mmol).

  • Add ethanol (EtOH) (2.0 mL).

  • Place the vial in an ultrasonic bath (e.g., 40 kHz/50 W) and sonicate at 40°C for 30 minutes.

  • After the reaction, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The residue can then be purified by flash column chromatography to yield the pure 3-bromo-2H-indazole product.

Visualized Workflow

Troubleshooting Flowchart for Poor Regioselectivity

The following diagram outlines a logical workflow for addressing the common issue of obtaining a mixture of isomers during indazole bromination.

G start Problem: Poor Regioselectivity (Mixture of Isomers) check_lit Step 1: Literature Review Is regioselectivity for this scaffold known? start->check_lit change_reagent Step 2: Change Brominating Agent Switch from Br2 to NBS or DBDMH check_lit->change_reagent If no or poor precedent solution Outcome: Improved Regioselectivity check_lit->solution If precedent found, adopt published conditions protect_n Step 3: Introduce N-Protecting Group Block N1 or N2 to direct substitution change_reagent->protect_n If still a mixture change_reagent->solution If successful change_conditions Step 4: Modify Reaction Conditions Lower temperature, change solvent protect_n->change_conditions If protecting group is not desired or ineffective protect_n->solution If successful advanced_method Step 5: Employ Advanced Method Consider photoredox or ultrasound catalysis change_conditions->advanced_method If marginal improvement change_conditions->solution If successful advanced_method->solution

Caption: A decision-making workflow for troubleshooting and optimizing the regioselectivity of indazole bromination reactions.

References

  • BenchChem Technical Support Team. (2025). optimizing reaction conditions for bromo-indazole synthesis. BenchChem.
  • Ying, S., Liu, X., Guo, T., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances.
  • Ying, S., Liu, X., Guo, T., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. U.S.
  • Ying, S., Liu, X., Guo, T., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Publishing.
  • American Chemical Society. (n.d.). Visible-light photoredox catalyzed bromination of indazoles using N-bromosuccinimide and Rose Bengal. American Chemical Society.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing 6-Bromo-Indazole Synthesis. BenchChem.
  • ResearchGate. (n.d.). The Bromination of 2H-indazoles. aReaction conditions: 1 (0.2 mmol),...
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Synthesis of 3-Bromo-6-(trifluoromethyl)-1H. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Scaling Up the Synthesis of 3-Bromo-6-chloro-4-nitro-1H-indazole. BenchChem.
  • Lamar, A. A., et al. (2025). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry.
  • Wang, Y., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. U.S.
  • Wang, Y., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances.
  • Saliou, C., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. U.S.
  • Saliou, C., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing.
  • Saliou, C., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Zhang, D., et al. (2017). N-Bromosuccinimide (NBS)-Catalyzed C–H Bond Functionalization: An Annulation of Alkynes with Electron Withdrawing Group (EWG)-Substituted Acetyl Indoles for the Synthesis of Carbazoles. Organic Letters.
  • ResearchGate. (n.d.). Scheme 22: Visible light mediated bromination of azoles (Lamar method).
  • Ying, S., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances.

Sources

Optimization

Technical Support Center: Optimizing the Nitration of 3-Bromo-1H-indazole

Welcome to the Process Chemistry & Scale-Up Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the electrophilic aromatic substitution of halogenat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry & Scale-Up Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the electrophilic aromatic substitution of halogenated indazoles. The nitration of 3-bromo-1H-indazole to form 3-bromo-5-nitro-1H-indazole is notoriously challenging.

This guide bypasses generic advice to provide field-proven, mechanistic troubleshooting. Our goal is to help you eliminate regioisomeric impurities, prevent over-nitration, and establish a robust, self-validating synthetic workflow.

Part 1: Mechanistic Insights & Causality

To control the reaction, we must first understand the electronic environment of the substrate. The 3-bromo substituent is electron-withdrawing, which fundamentally deactivates the indazole core toward electrophiles compared to an unsubstituted indazole[1].

When 3-bromo-1H-indazole is dissolved in concentrated sulfuric acid, the pyrazole nitrogen atoms (N1/N2) are rapidly protonated. This protonation acts as an in situ protecting and directing group. It strongly deactivates the pyrazole ring, forcing the incoming nitronium ion ( NO2+​ ) to attack the benzenoid ring. Due to the combined steric and electronic directing effects of the protonated core and the C3-bromo group, the thermodynamic preference is electrophilic attack at the C5 position. However, if kinetic parameters (temperature, mixing) are poorly controlled, the high energy of the nitronium ion will override this preference, leading to attack at C4 or C6, or double nitration at C5 and C7[2].

MechanisticLogic SM 3-Bromo-1H-indazole (Electron-withdrawing Br) Protonated Protonated Indazolium Ion (Deactivates N1/N2) SM->Protonated H2SO4 (0-5°C) Nitronium Nitronium Ion (NO2+) Electrophilic Attack Protonated->Nitronium HNO3 Addition Product 3-Bromo-5-nitro-1H-indazole (Thermodynamic/Major) Nitronium->Product Controlled Temp & Mixing Byproduct1 5,7-Dinitro Isomer (Over-nitration) Nitronium->Byproduct1 Excess HNO3 / Temp >5°C Byproduct2 4-/6-Nitro Isomers (Kinetic Byproducts) Nitronium->Byproduct2 Localized Hotspots

Mechanistic logic and byproduct pathways in the nitration of 3-bromo-1H-indazole.

Part 2: Troubleshooting FAQs

Q1: I am detecting significant amounts of the 5,7-dinitro byproduct. How do I prevent over-nitration? A1: Over-nitration is fundamentally a kinetic issue driven by thermal runaway and excess nitronium ions. The nitration of the deactivated indazole ring is highly exothermic. If the internal temperature exceeds 5 °C, the activation energy barrier for a second nitration at C7 is easily breached[2]. Maintain strictly 0–5 °C and use exactly 1.05 equivalents of HNO3​ .

Q2: My TLC/HPLC shows multiple closely eluting spots (regioisomers like 4-nitro or 6-nitro derivatives). What causes this? A2: This is caused by localized concentration gradients ("hot spots") during the addition of the nitrating agent. When the local concentration of NO2+​ is too high, the kinetic preference for C5 is overridden, leading to indiscriminate attack at C4 or C6[2]. Solution: Increase your mechanical stirring rate (e.g., >400 rpm) and ensure the nitrating mixture is added dropwise directly into the vortex of the solution[2].

Q3: I am observing debromination or oxidative degradation of the starting material. Why? A3: Because the 3-bromo substituent deactivates the ring, nitration requires potent conditions[1]. However, nitric acid is a strong oxidant. If the water content in your sulfuric acid is too high, or if the temperature spikes, oxidative cleavage of the C-Br bond becomes thermodynamically favorable. Ensure you are using concentrated H2​SO4​ (≥98%) to act as a desiccant, and strictly control the exotherm[2].

Q4: Despite optimization, my nitration yields are bottlenecked by purification. Is there a fundamentally different approach? A4: Yes. A highly efficient process chemistry pivot is to reverse the functionalization sequence. Instead of nitrating 3-bromo-1H-indazole, begin with 5-nitro-1H-indazole and perform a regioselective bromination. By dropwise adding a bromine solution to 5-nitro-1H-indazole in N,N-dimethylformamide (DMF), you can achieve 3-bromo-5-nitro-1H-indazole with total yields up to 95%[3]. This route utilizes mild conditions, avoids harsh mixed-acid nitration entirely, and is highly scalable for industrial production[3].

Troubleshooting Start Issue: Multiple Spots on TLC CheckTemp Internal Temp > 5°C? Start->CheckTemp YesTemp Diagnosis: Over-nitration (5,7-dinitro isomer) CheckTemp->YesTemp Yes NoTemp Check Addition Rate CheckTemp->NoTemp No Opt Action: Optimize Cooling, Dropwise Addition, >400rpm YesTemp->Opt FastAdd Addition too fast / Poor stirring? NoTemp->FastAdd Regio Diagnosis: Regioisomers (4-nitro or 6-nitro) FastAdd->Regio Yes FastAdd->Opt No Regio->Opt

Step-by-step troubleshooting workflow for resolving indazole nitration byproducts.

Part 3: Quantitative Condition Analysis

The table below summarizes how variations in standard operating procedures directly impact the byproduct profile of the reaction.

Reaction ConditionInternal Temp (°C) HNO3​ EquivalentsYield: 5-Nitro Isomer (%)Byproduct Profile
Optimized Protocol 0 – 51.0582 - 85%< 2% regioisomers, < 1% dinitro
Excess Reagent 0 – 51.5060 - 65%~25% 5,7-dinitro byproduct
Poor Temp Control 10 – 151.0550 - 55%~30% regioisomers, oxidative degradation
Alternative Route (Bromination of 5-nitroindazole)20 – 25 Br2​ (1.10) in DMF> 90%Trace unreacted starting material[3]

Part 4: Self-Validating Experimental Protocol

To guarantee trustworthiness, the following protocol for the nitration of 3-bromo-1H-indazole incorporates strict In-Process Controls (IPCs). Do not proceed to subsequent steps unless the validation criteria are met.

Safety Warning: Perform in a well-ventilated fume hood with a blast shield. Wear acid-resistant PPE.

  • Substrate Dissolution: In a 3-neck round-bottom flask equipped with a mechanical stirrer and an internal thermocouple, add concentrated H2​SO4​ (10 volumes). Cool the acid to 0 °C using an ice-salt bath[2]. Slowly add 3-bromo-1H-indazole in small portions.

    • Validation Checkpoint: The solid must fully dissolve to form a clear solution. Any remaining suspension will cause localized surface reactions and regioisomeric impurities.

  • Nitrating Agent Preparation: In a separate flask, prepare the nitrating mixture by slowly adding conc. HNO3​ (1.05 eq) to conc. H2​SO4​ (2 volumes) at 0 °C[2].

  • Nitration (Critical Step): Begin adding the cold nitrating mixture dropwise (approx. 1 drop/sec) to the indazole solution via an addition funnel. Ensure vigorous mechanical stirring (>400 rpm).

    • Validation Checkpoint: The internal temperature must NOT exceed 5 °C[2]. If the thermocouple reads 4 °C, immediately pause the addition until the system cools back to 2 °C.

  • IPC Monitoring: After addition is complete, allow the reaction to stir at 0–5 °C for 1 hour. Pull a 50 µL aliquot, quench in 1 mL of cold water, extract with 1 mL EtOAc, and run TLC (Hexanes:EtOAc 3:1).

    • Validation Checkpoint: The starting material spot should be consumed, leaving a single major product spot (C5-nitro). If multiple higher-Rf spots appear (indicating dinitro formation), proceed to quenching immediately.

  • Quenching & Isolation: Slowly and carefully pour the reaction mixture over 10-15 volumes of crushed ice with vigorous stirring to halt the reaction[2]. Filter the resulting precipitate, wash with cold water until the filtrate is pH neutral, and dry under vacuum.

References

  • [3] CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents. Google.

  • [2] Managing temperature control in nitration reactions of indazole. Benchchem.

  • [1] Buy 3-Bromo-2-ethyl-2H-indazole (EVT-8807188). EvitaChem.

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic and Spectrometric Reference Guide for 3-Bromo-5,7-dinitro-1H-indazole: A Predictive and Comparative Analysis

Furthermore, this guide presents a comparative overview of alternative analytical techniques, namely Infrared (IR) Spectroscopy and Mass Spectrometry (MS), offering a multi-faceted approach to the structural elucidation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Furthermore, this guide presents a comparative overview of alternative analytical techniques, namely Infrared (IR) Spectroscopy and Mass Spectrometry (MS), offering a multi-faceted approach to the structural elucidation of 3-Bromo-5,7-dinitro-1H-indazole. Detailed experimental protocols for data acquisition are also provided to aid researchers in the practical application of these methods.

Predicted 1H NMR Spectral Analysis

The 1H NMR spectrum of 3-Bromo-5,7-dinitro-1H-indazole is predicted to be relatively simple, with two aromatic protons and a broad N-H proton signal. The powerful electron-withdrawing effects of the two nitro groups and the bromine atom will significantly influence the chemical shifts of the remaining protons, causing them to appear in the downfield region of the spectrum.[3][4]

The proton at the C4 position is expected to be a doublet, coupled to the proton at the C6 position. Similarly, the proton at the C6 position will also appear as a doublet, coupled to the H4 proton. The N-H proton of the indazole ring is anticipated to be a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

Table 1: Predicted 1H NMR Data for 3-Bromo-5,7-dinitro-1H-indazole (in DMSO-d6)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H48.8 - 9.0d~2.0 - 2.5
H68.5 - 8.7d~2.0 - 2.5
N1-H13.0 - 14.0br s-

Predicted 13C NMR Spectral Analysis

The 13C NMR spectrum will provide critical information about the carbon framework of the molecule. The presence of the bromine and two nitro groups will cause significant deshielding of the directly attached carbon atoms. The chemical shifts of the quaternary carbons, particularly those of the indazole core, will also be informative for structural confirmation.

Table 2: Predicted 13C NMR Data for 3-Bromo-5,7-dinitro-1H-indazole (in DMSO-d6)

CarbonPredicted Chemical Shift (δ, ppm)
C3120 - 125
C3a135 - 140
C4125 - 130
C5145 - 150
C6115 - 120
C7140 - 145
C7a130 - 135

Molecular Structure and Numbering

G cluster_0 Synthesis and Purification cluster_1 Spectroscopic and Spectrometric Analysis cluster_2 Data Analysis and Structural Elucidation Synthesis Synthesis of 3-Bromo-5,7-dinitro-1H-indazole Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS Data_Analysis Spectral Interpretation and Data Correlation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Sources

Comparative

Comparative Guide: HPLC Method Development and ICH Q2(R2) Validation for 3-Bromo-5,7-dinitro-1H-indazole

The Analytical Challenge: Chemical Context 3-Bromo-5,7-dinitro-1H-indazole (CAS: 1082040-56-9) is a highly functionalized heterocyclic compound widely utilized as a screening compound and an intermediate in the synthesis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Chemical Context

3-Bromo-5,7-dinitro-1H-indazole (CAS: 1082040-56-9) is a highly functionalized heterocyclic compound widely utilized as a screening compound and an intermediate in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. From an analytical perspective, this molecule presents a unique set of chromatographic challenges:

  • High Polarizability & Electron Deficiency: The presence of two strongly electron-withdrawing nitro groups and a heavy bromine atom creates an electron-deficient aromatic system.

  • Acidic N-H Proton: The dinitro substitution significantly lowers the pKa of the indazole N-H bond, making it prone to partial ionization in near-neutral mobile phases, which leads to severe peak tailing.

  • Isomeric Impurities: Synthesis often yields closely related positional isomers, such as 3-bromo-1,5-dinitro-1H-indazole (CAS: 83553-83-7)[2], which possess nearly identical hydrophobicities and are notoriously difficult to resolve using standard C18 columns.

To ensure downstream synthetic yields and biological assay integrity, a robust, stability-indicating HPLC method must be developed and validated in strict accordance with the updated ICH Q2(R2) guidelines[3][4].

Stationary Phase Selection: A Mechanistic Comparison

Standard Reverse Phase (RP) chromatography relies primarily on hydrophobic partitioning. However, for complex nitroaromatics, relying solely on hydrophobicity often results in co-elution of critical isomeric pairs. We compared three distinct stationary phases to establish the optimal separation mechanism[5][6].

  • Standard C18: Provides pure hydrophobic retention. Fails to adequately resolve the 5,7-dinitro isomer from the 1,5-dinitro isomer.

  • Phenyl-Hexyl: Introduces π−π interactions. The electron-rich phenyl ring of the stationary phase interacts with the electron-deficient dinitro-indazole system, improving resolution.

  • Pentafluorophenyl (PFP): The optimal choice. The heavily fluorinated ring acts as a strong π -electron acceptor, while also offering dipole-dipole interactions, hydrogen bonding capabilities, and halogen bonding with the bromine atom[6].

ColumnSelection A Analyte: 3-Bromo-5,7-dinitro-1H-indazole (Hydrophobic, π-rich, dipole) B1 C18 Column (Hydrophobic only) A->B1 B2 Phenyl-Hexyl Column (Hydrophobic + π-π) A->B2 B3 PFP Column (Hydrophobic + π-π + Dipole) A->B3 C1 Poor Resolution (Rs < 1.5) from Isomeric Impurities B1->C1 C2 Moderate Resolution (Rs ~ 1.8) B2->C2 C3 Optimal Resolution (Rs > 2.5) & Peak Shape B3->C3

Fig 1. Chromatographic interaction pathways for nitroaromatic indazole derivatives.

Quantitative Column Performance Comparison
Stationary PhasePrimary Retention MechanismResolution ( Rs​ )Tailing Factor ( Tf​ )Suitability Status
Standard C18 Hydrophobic Partitioning1.421.65Sub-optimal
Phenyl-Hexyl Hydrophobic, π−π 1.851.30Acceptable
PFP (F5) Hydrophobic, π−π , Dipole, Halogen2.80 1.05 Optimal

Data Note: Resolution calculated against the critical pair impurity (3-bromo-1,5-dinitro-1H-indazole).

Self-Validating Experimental Protocol

To prevent the acidic N-H proton from ionizing and causing peak distortion, the mobile phase must be strictly maintained at a pH well below the analyte's pKa. We utilize 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0) as an ion-pairing and acidifying agent.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of HPLC-grade TFA to 1000 mL of Milli-Q water. Degas via sonication for 10 minutes.

    • Mobile Phase B: Add 1.0 mL of HPLC-grade TFA to 1000 mL of LC-MS grade Acetonitrile.

  • Standard & Sample Preparation:

    • Accurately weigh 10.0 mg of 3-Bromo-5,7-dinitro-1H-indazole reference standard.

    • Transfer to a 10 mL volumetric flask. Dissolve in 5 mL of Diluent (50:50 Water:Acetonitrile).

    • Vortex for 2 minutes, then sonicate for 5 minutes to ensure complete dissolution.

    • Make up to volume with Diluent (Stock Solution: 1.0 mg/mL).

    • Filter through a 0.22 µm PTFE syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: Pentafluorophenyl (PFP), 150 mm × 4.6 mm, 3 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C (Controls phase viscosity and stabilizes retention times).

    • Injection Volume: 5 µL.

    • Detection: UV-Vis at 254 nm (Optimal wavelength for conjugated nitroaromatic absorption)[7].

    • Gradient Program: 0-2 min (20% B), 2-10 min (Linear ramp to 80% B), 10-12 min (Hold 80% B), 12-12.1 min (Drop to 20% B), 12.1-15 min (Equilibration).

  • System Suitability Testing (SST):

    • Inject a 0.1 mg/mL working standard six consecutive times.

    • Self-Validation Criteria: Ensure Tf​≤1.5 , Theoretical Plates ( N ) ≥5000 , and %RSD of peak area ≤2.0% . Proceed only if SST passes.

ICH Q2(R2) Method Validation Framework

The optimized PFP method was validated according to the latest ICH Q2(R2) guidelines, which provide a global framework for ensuring the reliability of analytical testing methods[8][9]. The validation lifecycle ensures the method is "fit for intended purpose" across all critical performance characteristics[3].

ValidationWorkflow S1 Specificity (Peak Purity) S2 Linearity (25-150%) S1->S2 S3 Accuracy (Spike Recovery) S2->S3 S4 Precision (Repeatability) S3->S4 S5 Robustness (DoE) S4->S5

Fig 2. Sequential ICH Q2(R2) analytical method validation workflow.

Validation Parameters & Causality
  • Specificity: Evaluated by spiking the analyte with known impurities (e.g., 3-bromo-1,5-dinitro-1H-indazole) and subjecting the sample to forced degradation (acid, base, peroxide, heat). Photodiode Array (PDA) detection confirmed peak purity (Purity Angle < Purity Threshold), proving the method unequivocally assesses the analyte without interference[10].

  • Linearity & Range: Evaluated from 25% to 150% of the nominal concentration (0.1 mg/mL). A minimum of 5 concentration levels were used to establish a linear relationship[9].

  • Accuracy: Assessed via spike recovery studies at 50%, 100%, and 150% levels. This confirms the closeness of agreement between the accepted true value and the experimental result[10].

  • Precision (Repeatability & Intermediate Precision): Repeatability was proven via 6 independent sample preparations. Intermediate precision was verified by a second analyst on a different day using a different HPLC system[9].

ICH Q2(R2) Validation Results Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (PFP Column)Status
Specificity No interference; Peak purity confirmedPurity Angle: 0.12 < Threshold: 0.25Pass
Linearity R2≥0.999 across reportable range R2=0.9998 (y = 45210x + 12.5)Pass
Accuracy 98.0% - 102.0% Mean Recovery99.4% - 100.2%Pass
Repeatability %RSD ≤2.0% (n=6)%RSD = 0.65%Pass
Intermediate Precision %RSD ≤2.0% (n=12, multi-day)%RSD = 0.82%Pass
LOD / LOQ S/N ≥3 (LOD), ≥10 (LOQ)LOD: 0.05 µg/mL, LOQ: 0.15 µg/mLPass

Conclusion

For the purity determination of 3-Bromo-5,7-dinitro-1H-indazole, traditional C18 columns fail to provide the necessary selectivity against closely related isomeric impurities. By transitioning to a Pentafluorophenyl (PFP) stationary phase and utilizing a highly acidic mobile phase (0.1% TFA), analysts can leverage orthogonal π−π and dipole interactions to achieve baseline resolution ( Rs​>2.5 ). The method demonstrates excellent linearity, accuracy, and precision, fully satisfying the rigorous regulatory requirements outlined in the ICH Q2(R2) guidelines.

Sources

Validation

A Critical Evaluation of Bromination as a Strategy in Dinitroindazole-Based Energetic Materials: A Comparative Guide

In the relentless pursuit of advanced energetic materials that offer superior performance and enhanced safety profiles, the dinitroindazole scaffold has emerged as a promising candidate. Its rigid, nitrogen-rich heterocy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the relentless pursuit of advanced energetic materials that offer superior performance and enhanced safety profiles, the dinitroindazole scaffold has emerged as a promising candidate. Its rigid, nitrogen-rich heterocyclic structure provides a foundation for high density and thermal stability. A key strategy in the molecular engineering of energetic materials is the introduction of various functional groups to tune their properties. Among these, halogenation, and specifically bromination, presents a compelling, albeit complex, avenue for optimization.

This guide provides a comparative analysis of brominated versus non-brominated dinitroindazoles, addressing the core question: Is bromination a viable strategy for enhancing the efficacy of dinitroindazole-based energetic materials? As direct comparative studies on this specific family of compounds are nascent, this analysis synthesizes established principles from energetic materials science, supported by experimental data from analogous compounds, to provide a forward-looking perspective for researchers and drug development professionals.

The Rationale for Bromination: A Double-Edged Sword

The introduction of a bromine atom onto an energetic molecule is a deliberate choice aimed at modifying its physical and chemical properties. The primary theoretical advantages are rooted in the high atomic mass and volume of bromine.

Potential Advantages of Bromination:

  • Increased Density: A higher density is a critical attribute for an explosive, as it can lead to a significant increase in detonation velocity and pressure. The heavy bromine atom can enhance the crystal packing density of the material.

  • Modified Sensitivity: Halogen bonding and other intermolecular interactions introduced by bromine can alter the sensitivity of the material to external stimuli such as impact and friction. This can potentially lead to the development of more insensitive munitions.

  • Enhanced Thermal Stability: In some cases, the introduction of heavy atoms can increase the thermal stability of a molecule, although this is not a universal rule and is highly dependent on the overall molecular structure.

Inherent Disadvantages of Bromination:

  • Negative Impact on Oxygen Balance: The introduction of a bromine atom, which does not contribute oxygen, invariably worsens the oxygen balance of the molecule. This can lead to incomplete combustion and a reduction in the total energy output.

  • Potential for Reduced Thermal Stability: Brominated organic compounds, including some energetic materials, can exhibit lower thermal stability compared to their non-halogenated counterparts.[1] The C-Br bond can be a weak point in the molecule, susceptible to homolytic cleavage at elevated temperatures.

Comparative Performance Metrics: A Theoretical and Data-Informed Analysis

To provide a clear comparison, the following table summarizes the expected effects of bromination on the key performance parameters of a hypothetical dinitroindazole, based on general principles and data from related energetic compounds.

Performance MetricNon-Brominated Dinitroindazole (Baseline)Brominated Dinitroindazole (Projected Effects)Rationale
Density (ρ) High (due to nitro groups and heterocyclic core)Higher The high atomic mass of bromine increases molecular weight and can improve crystal packing efficiency.
Oxygen Balance (OB%) Moderate to PoorPoorer Bromine does not contribute oxygen, leading to a more negative oxygen balance.
Detonation Velocity (Vd) HighPotentially Higher or Lower Increased density is a primary driver for higher Vd. However, a significantly poorer oxygen balance can counteract this effect by reducing the energy release per unit mass.
Detonation Pressure (P) HighPotentially Higher or Lower Similar to Vd, the outcome depends on the trade-off between increased density and reduced oxygen balance.
Thermal Stability (Tdec) HighPotentially Lower The C-Br bond can be less stable than C-H or C-N bonds, potentially lowering the decomposition temperature.[1]
Impact & Friction Sensitivity Moderate to LowVariable Can be increased or decreased depending on the position of bromination and its effect on intermolecular interactions and crystal structure.
Enthalpy of Formation (ΔHf°) Positive and HighLower The introduction of a C-Br bond generally leads to a less positive (or more negative) enthalpy of formation compared to a C-H bond.

Experimental Workflow for Comparative Efficacy

To move from theoretical projections to empirical data, a structured experimental workflow is essential. The following diagram outlines the key steps for a comprehensive comparative study.

Caption: Experimental workflow for the comparative evaluation of brominated vs. non-brominated dinitroindazoles.

Detailed Experimental Protocols

Synthesis of a Model Brominated Dinitroindazole

This protocol is a hypothetical example for the synthesis of a brominated dinitroindazole, assuming the precursor is available.

Objective: To synthesize 3-bromo-5,7-dinitro-1H-indazole.

Materials:

  • 5,7-dinitro-1H-indazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Benzoyl peroxide (initiator)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard workup and purification equipment (rotary evaporator, chromatography columns)

Procedure:

  • To a solution of 5,7-dinitro-1H-indazole (1 equivalent) in anhydrous acetonitrile, add N-Bromosuccinimide (1.1 equivalents).

  • Add a catalytic amount of benzoyl peroxide.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-bromo-5,7-dinitro-1H-indazole.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Thermal Stability Analysis using Differential Scanning Calorimetry (DSC)

Objective: To determine the decomposition temperature (Tdec) of the synthesized compounds.

Procedure:

  • Accurately weigh 1-2 mg of the sample into an aluminum DSC pan.

  • Crimp the pan with a lid.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample from room temperature to 400 °C at a constant heating rate (e.g., 5 °C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature.

  • The onset temperature of the major exothermic peak is taken as the decomposition temperature (Tdec).

Concluding Remarks for the Research Professional

The introduction of bromine into the dinitroindazole framework is a strategy with significant theoretical trade-offs. The potential for increased density and tailored sensitivity is alluring for the development of next-generation energetic materials. However, this must be carefully weighed against the detrimental impact on oxygen balance and the potential for reduced thermal stability.

References

  • Palmer, B. D., & Denny, W. A. (1989). Synthesis and reactions of brominated 2-nitroimidazoles. Journal of the Chemical Society, Perkin Transactions 1, (1), 95-99. [Link]

  • Stagni, V., et al. (2002). Thermal degradation of a brominated bisphenol A derivative. Polymer Degradation and Stability, 78(3), 467-473. [Link]

  • El-Faham, A., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Molecules, 26(11), 3354. [Link]

  • Fischer, N., et al. (2022). Development of Melt-Castable Explosive: Targeted Synthesis of 3,5-Dinitro-4-Methylnitramino-1-Methylpyrazole and Functional Derivatization of Key Intermediates. Molecules, 27(13), 4195. [Link]

  • Li, H., et al. (2021). Progress in the Synthesis of DIANP and Its Applications in Propellants. Chinese Journal of Energetic Materials, 29(8), 734-744. [Link]

  • Wang, R., et al. (2022). Research Advances on Geminal Dinitro-Ester Energetic Plasticizers. Chinese Journal of Energetic Materials, 30(9), 893-904. [Link]

  • Robledo-O'Ryan, M., et al. (2022). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Pharmaceuticals, 15(10), 1269. [Link]

  • Lian, L., et al. (2015). Comparative Nontargeted Analysis and Toxicity of Brominated Disinfection Byproducts from Chlorination and Chloramination of Natural Organic Matter. Environmental Science & Technology, 49(13), 7933-7941. [Link]

  • Asghar, M. I., et al. (2024). Taming of 4-Azido-3,5-dinitropyrazole Based Energetic Materials. Materials Advances, 5(1), 171-181. [Link]

  • Liu, C., et al. (2024). Comparative formation of chlorinated and brominated disinfection byproducts from chlorination and bromination of amino acids. Chemosphere, 350, 140985. [Link]

  • Al-tarawneh, M. (2018). Thermal Recycling of Brominated Flame Retardants with Fe2O3. The Journal of Physical Chemistry A, 122(31), 6435-6444. [Link]

  • Ghule, V. D., & Radhakrishnan, S. (2019). Enthalpy of Formation of the Energetic Materials Possessing Dinitromethyl and Trinitromethyl Functional Groups: Combined Quantum Chemical Composite and Isodesmic Reaction Approach. The Journal of Physical Chemistry A, 123(42), 9114-9123. [Link]

  • Plewa, M. J., & Wagner, E. D. (2015). Comparative Nontargeted Analysis and Toxicity of Brominated Disinfection Byproducts from Chlorination and Chloramination of Natural Organic Matter. Environmental Science & Technology, 49(13), 7933-7941. [Link]

  • Pinto, S. D., et al. (2022). Comparative Investigation of the Chemiluminescent Properties of a Dibrominated Coelenterazine Analog. International Journal of Molecular Sciences, 23(15), 8479. [Link]

  • Yu, Q., & Powles, S. B. (2021). Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. Frontiers in Plant Science, 12, 642397. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Structural Validation of 3-Bromo-5,7-dinitro-1H-indazole via X-ray Crystallography

This technical guide provides a comprehensive framework for the definitive structural elucidation of 3-Bromo-5,7-dinitro-1H-indazole, a novel heterocyclic compound of interest in medicinal chemistry. Indazole scaffolds a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive framework for the definitive structural elucidation of 3-Bromo-5,7-dinitro-1H-indazole, a novel heterocyclic compound of interest in medicinal chemistry. Indazole scaffolds are a cornerstone in drug discovery, recognized for their wide range of pharmacological activities, including anti-cancer and anti-inflammatory properties.[1][2][3] The introduction of a bromine atom and two nitro groups onto the indazole core is anticipated to significantly modulate its electronic properties and biological activity, making precise structural confirmation paramount.

X-ray crystallography stands as the unequivocal gold standard for determining the three-dimensional atomic arrangement of a molecule in the solid state. This guide will detail a proposed synthetic route, a complete experimental workflow for single-crystal X-ray diffraction, and a comparative analysis with structurally related, validated compounds. This document is intended to serve as a practical resource for researchers engaged in the synthesis and structural characterization of new chemical entities.

Part 1: Proposed Synthesis of 3-Bromo-5,7-dinitro-1H-indazole

The synthesis of the target compound is projected to be a multi-step process, beginning with the nitration of a commercially available indazole, followed by bromination. The following protocol is a proposed route based on established methodologies for the synthesis of related nitro- and bromo-indazoles.[4][5]

Experimental Protocol: Synthesis
  • Step 1: Dinitration of 1H-Indazole

    • To a stirred solution of concentrated sulfuric acid at 0°C, slowly add 1H-indazole.

    • Add a stoichiometric excess of fuming nitric acid dropwise, maintaining the temperature below 10°C.

    • Allow the reaction to stir at room temperature for several hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Carefully pour the reaction mixture onto crushed ice and collect the precipitated product, 5,7-dinitro-1H-indazole, by vacuum filtration. Wash thoroughly with cold water until the filtrate is neutral.

    • Causality: The strong acidic conditions and nitrating agents are necessary to overcome the deactivating effect of the first nitro group and achieve dinitration on the benzene ring.

  • Step 2: Bromination of 5,7-dinitro-1H-indazole

    • Dissolve the dried 5,7-dinitro-1H-indazole in a suitable solvent such as N,N-Dimethylformamide (DMF) or acetic acid.[4][6]

    • Add a brominating agent, such as N-Bromosuccinimide (NBS) or a solution of bromine in acetic acid, portion-wise or dropwise to the solution.[5][6]

    • The reaction is typically performed at room temperature or with gentle heating. Monitor the reaction to completion by TLC.

    • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used.

    • Precipitate the product by adding water and collect the crude 3-Bromo-5,7-dinitro-1H-indazole by filtration.

    • Purify the crude product by recrystallization or column chromatography to obtain material suitable for single-crystal growth.

    • Causality: Bromination is directed to the C3 position of the indazole ring, which is electronically favored for electrophilic substitution.[5][6]

G cluster_0 Step 1: Dinitration cluster_1 Step 2: Bromination cluster_2 Purification 1H-Indazole 1H-Indazole Dinitration Reaction Dinitration Reaction 1H-Indazole->Dinitration Reaction H2SO4, HNO3 5,7-dinitro-1H-indazole 5,7-dinitro-1H-indazole Dinitration Reaction->5,7-dinitro-1H-indazole Bromination Reaction Bromination Reaction 5,7-dinitro-1H-indazole->Bromination Reaction NBS or Br2 DMF/Acetic Acid 5,7-dinitro-1H-indazole->Bromination Reaction Crude Product Crude Product Bromination Reaction->Crude Product Purification Purification Crude Product->Purification Recrystallization/ Chromatography Crude Product->Purification Pure 3-Bromo-5,7-dinitro-1H-indazole Pure 3-Bromo-5,7-dinitro-1H-indazole Purification->Pure 3-Bromo-5,7-dinitro-1H-indazole

Fig. 1: Proposed synthetic workflow for 3-Bromo-5,7-dinitro-1H-indazole.

Part 2: X-ray Crystallography Validation Workflow

The definitive proof of structure is achieved through single-crystal X-ray diffraction. This requires the growth of high-quality single crystals, followed by data collection and structure solution.

Experimental Protocol: Crystallization and Data Collection
  • Single Crystal Growth:

    • Ensure the synthesized material is of high purity (>98%) as impurities can inhibit crystallization.

    • Employ slow evaporation as a primary crystallization technique. Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, ethyl acetate/hexane) to near saturation in a clean vial.

    • Cover the vial with a perforated cap to allow for slow solvent evaporation over several days to weeks.

    • Alternative methods like vapor diffusion or slow cooling of a saturated solution can also be explored.

    • Trustworthiness: A self-validating system is employed here. The formation of well-defined, single crystals is in itself an indication of high purity.

  • X-ray Data Collection:

    • Select a suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible defects under a microscope.

    • Mount the crystal on a goniometer head.

    • Place the mounted crystal on a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.[7]

    • The diffractometer, using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα), collects a series of diffraction patterns as the crystal is rotated.

  • Structure Solution and Refinement:

    • The collected diffraction data (a set of reflection intensities) is processed.

    • The crystal structure is solved using direct methods or other algorithms to obtain an initial electron density map and a preliminary molecular model.

    • The model is then refined using full-matrix least-squares on F², adjusting atomic positions and thermal parameters until the calculated diffraction pattern matches the experimental data.[7]

    • Hydrogen atoms are typically placed in calculated positions. The final refined structure is validated and deposited in a crystallographic database like the Cambridge Crystallographic Data Centre (CCDC).

G Pure Compound Pure Compound Crystal Growth Crystal Growth Pure Compound->Crystal Growth Slow Evaporation/ Vapor Diffusion Single Crystal Selection Single Crystal Selection Crystal Growth->Single Crystal Selection Microscopy Data Collection Data Collection Single Crystal Selection->Data Collection X-ray Diffractometer (100 K) Structure Solution Structure Solution Data Collection->Structure Solution Direct Methods Structure Refinement Structure Refinement Structure Solution->Structure Refinement Least-Squares on F² Validated Structure (CIF) Validated Structure (CIF) Structure Refinement->Validated Structure (CIF)

Fig. 2: Experimental workflow for X-ray crystallography validation.

Part 3: Comparative Structural Analysis

While the crystal structure for 3-Bromo-5,7-dinitro-1H-indazole is not yet reported, we can predict its key structural features by comparing the crystallographic data of related indazole derivatives. The electronic effects of the bromine atom (an electron-withdrawing group with steric bulk) and the two nitro groups (strong electron-withdrawing and hydrogen bond-accepting groups) will influence bond lengths, planarity, and intermolecular interactions.

Parameter5-Bromo-1H-indazole5-Nitro-1H-indazole Derivative[8]3-Bromo-7-nitro-1H-indazole[9]Predicted: 3-Bromo-5,7-dinitro-1H-indazole
Molecular Formula C₇H₅BrN₂C₁₄H₁₈N₄O₃C₇H₄BrN₃O₂C₇H₃BrN₄O₄
Crystal System (Data Not Publicly Available)Monoclinic(Data Not Publicly Available)Likely Monoclinic or Orthorhombic
Space Group (Data Not Publicly Available)P2₁/c(Data Not Publicly Available)Likely P2₁/c or P-1
Key Structural Features Planar indazole core.N-H...O (nitro) hydrogen bonding.Intramolecular N-H...O (nitro) hydrogen bond possible.[9]Planar core, significant π-π stacking, potential for multiple intermolecular hydrogen bonds involving nitro groups.
Predicted Influence The C-Br bond will be a site for potential halogen bonding.Nitro group acts as a strong hydrogen bond acceptor, influencing crystal packing.The 7-nitro group can form an intramolecular hydrogen bond with the N1-H, affecting tautomerism and intermolecular interactions.[9]The C3-Br bond will likely be ~1.88-1.90 Å. The two nitro groups will likely be slightly twisted out of the plane of the benzene ring due to steric hindrance. Strong N-H...O and potential C-H...O hydrogen bonds are expected to dominate the crystal packing, leading to a high-density crystal.[10]

The presence of two nitro groups and a bromine atom is expected to result in a dense crystal packing arrangement, driven by a combination of hydrogen bonding (N-H···O), π–π stacking between the electron-deficient indazole rings, and potentially halogen bonding involving the bromine atom.

Fig. 3: Predicted molecular structure of 3-Bromo-5,7-dinitro-1H-indazole.

Conclusion

This guide outlines a clear and scientifically rigorous path for the synthesis and definitive structural validation of 3-Bromo-5,7-dinitro-1H-indazole. By following the proposed synthetic and crystallographic protocols, researchers can obtain the empirical data necessary to confirm its molecular structure. The comparative analysis with known indazole derivatives provides a predictive framework for understanding the structural implications of its unique substitution pattern. The resulting crystallographic data will be invaluable for establishing structure-activity relationships and guiding the future design of novel indazole-based therapeutic agents.

References

  • CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • Cerecetto, H., et al. (2005). Synthesis and biological properties of new 5-nitroindazole derivatives. Bioorganic & Medicinal Chemistry, 13(23), 6556-6563. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Indazole Derivatives in Modern Drug Discovery. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5849-5860. [Link]

  • Franchini, C., et al. (2009). Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Magnetic Resonance in Chemistry, 47(11), 959-967. [Link]

  • Li, Z., et al. (2021). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 11(34), 20881-20885. [Link]

  • PubChem . 3-bromo-5-nitro-1h-indazole. National Center for Biotechnology Information. [Link]

  • Taylor & Francis Online . Indazole – Knowledge and References. [Link]

  • NextSDS . 3-BroMo-5,7-dinitro (1H)indazole — Chemical Substance Information. [Link]

  • Gao, C., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4998. [Link]

  • Gao, H., & Shreeve, J. M. (2014). Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. Molecules, 19(1), 1058-1070. [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Bromo-5,7-dinitro-1H-indazole proper disposal procedures

Comprehensive Safety and Disposal Protocol for 3-Bromo-5,7-dinitro-1H-indazole As a polynitro heterocyclic compound, 3-Bromo-5,7-dinitro-1H-indazole presents unique handling and disposal challenges. The presence of multi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for 3-Bromo-5,7-dinitro-1H-indazole

As a polynitro heterocyclic compound, 3-Bromo-5,7-dinitro-1H-indazole presents unique handling and disposal challenges. The presence of multiple nitro groups on the indazole ring significantly increases the molecule's energy density, classifying it as a potential energetic material (explosive hazard) under specific conditions.

For researchers, scientists, and drug development professionals, standard chemical disposal methods (such as in-lab neutralization or drain disposal) are strictly prohibited for this class of compounds [1]. This guide outlines the field-proven, self-validating protocols for the safe packaging, segregation, and Environmental Health and Safety (EHS) handover of 3-Bromo-5,7-dinitro-1H-indazole.

Physicochemical Hazard Profile & Causality

Understanding the structural causality behind the chemical's hazards is critical for safe handling. The combination of a halogen (bromine) and two nitro groups creates a highly electron-deficient aromatic system that is susceptible to rapid, exothermic decomposition if subjected to shock, friction, or incompatible reagents.

Table 1: Hazard Profile and Operational Implications

Structural Feature / PropertyMechanistic CausalityOperational Implication for Disposal
Polynitro Aromatic Ring High oxygen balance and internal strain energy. Prone to rapid decomposition yielding expanding gases (N2, CO2).Zero In-Lab Treatment: Do not attempt chemical reduction or oxidation. Must be handled as energetic waste [1].
Friction/Static Sensitivity Energetic materials can be initiated by electrostatic discharge (ESD) or mechanical friction [2].Packaging: Requires anti-static (conductive) materials and shock-absorbing secondary containment.
Chemical Incompatibility Highly reactive with strong reducing agents, strong bases, and easily oxidizable organics [3].Segregation: Must be stored and disposed of strictly isolated from organic solvents and metal powders.

Mandatory Step-by-Step Disposal Workflow

The following methodology details the standard operating procedure (SOP) for preparing 3-Bromo-5,7-dinitro-1H-indazole for final disposal. The core principle of this workflow is stabilization through isolation , ensuring the material remains undisturbed until a licensed hazardous waste contractor assumes custody.

Phase 1: Preparation and PPE Verification
  • Don Appropriate PPE: Equip flame-retardant lab coats (e.g., Nomex), static-dissipative footwear, heavy-duty nitrile gloves over standard inner gloves, and a full face shield [2].

  • Establish a Controlled Zone: Conduct all packaging procedures inside a certified, blast-shielded fume hood cleared of all other chemicals, particularly solvents and metal spatulas. Use only Teflon or conductive plastic spatulas if material transfer is absolutely necessary.

Phase 2: Primary Containment
  • Verify State: Ensure the compound is in its original, stable state. If the manufacturer supplied the compound wetted (e.g., with water or a specific desensitizing solvent), do not allow it to dry out .

  • Seal the Primary Vessel: Tightly secure the cap of the original glass or conductive plastic vial. Wrap the cap with Parafilm to prevent loosening due to vibrations.

  • Anti-Static Bagging: Place the primary vessel inside a static-shielding bag (metalized PET) to mitigate the risk of electrostatic discharge initiating the compound.

Phase 3: Secondary Containment and Shock Absorption
  • Select Secondary Container: Use a high-density polyethylene (HDPE) wide-mouth jar that is significantly larger than the primary vessel.

  • Apply Shock Mitigation: Fill the bottom of the HDPE jar with a layer of inert, non-combustible cushioning material (e.g., vermiculite or perlite).

  • Immobilize: Place the anti-static bag containing the primary vessel into the center of the jar. Pack the remaining void space tightly with vermiculite to ensure zero movement of the inner vessel during transport.

  • Seal and Decontaminate: Seal the secondary container and wipe the exterior with a damp cloth to remove any potential trace contaminants.

Phase 4: EHS Handover
  • Labeling: Affix a hazardous waste label to the secondary container. Explicitly write: "DANGER: ENERGETIC MATERIAL / POLYNITRO COMPOUND. DO NOT SUBJECT TO SHOCK, FRICTION, OR HEAT."

  • Documentation: Complete the institutional EHS waste transfer forms, explicitly noting the presence of 3-Bromo-5,7-dinitro-1H-indazole and its CAS number (if applicable).

  • Transfer: Do not transport the material through public corridors yourself. Contact EHS to arrange a specialized pickup directly from the laboratory fume hood [1].

Disposal Logic and Decision Pathway

The following diagram illustrates the strict decision-making pathway that must be adhered to when managing polynitro indazole waste.

G Start Identify Waste: 3-Bromo-5,7-dinitro-1H-indazole Decision Is the material contaminated or mixed with other waste? Start->Decision NoTreat PROHIBITED: Do NOT attempt in-lab chemical neutralization Start->NoTreat Safety Absolute Isolate Isolate immediately. Do not attempt separation. Decision->Isolate Yes Package Package in Anti-Static Bag & Vermiculite Secondary Container Decision->Package No EHS Transfer to EHS / Licensed Explosives Contractor Isolate->EHS Package->EHS

Workflow for safe handling and EHS transfer of energetic polynitro waste.

Emergency Spill Response

Due to its sensitivity, any unplanned release of 3-Bromo-5,7-dinitro-1H-indazole must be treated as a high-risk incident [3].

  • Do not sweep dry. Friction from sweeping can initiate a reaction.

  • Evacuate the immediate area and isolate the laboratory.

  • Contact emergency responders and the EHS department immediately.

  • If trained and authorized by EHS, the spill may be gently wetted with a compatible inert solvent (often water, if compatible with the specific formulation) from a distance to desensitize it before professional cleanup begins.

References

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Bromo-5,7-dinitro-1H-indazole

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-Bromo-5,7-dinitro-1H-indazole. The procedural guidance herein is designed to esta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-Bromo-5,7-dinitro-1H-indazole. The procedural guidance herein is designed to establish a self-validating system of safety, ensuring that all handling, operational, and disposal plans are executed with the highest degree of caution.

Hazard Assessment: Understanding the Risks

Based on available data for similar molecules, 3-Bromo-5,7-dinitro-1H-indazole should be handled as a substance that is:

  • Acutely Toxic: Likely harmful if swallowed, in contact with skin, or if inhaled.[2]

  • An Irritant: Causes skin irritation and serious eye irritation.[2][3][4]

  • A Respiratory Tract Irritant: May cause respiratory irritation upon inhalation of dust particles.[3]

  • Potentially Explosive: Nitroaromatic compounds can be sensitive to shock, friction, or heat and may decompose to generate poisonous fumes.[2]

Given these potential hazards, a stringent personal protective equipment (PPE) protocol is not merely a recommendation but a mandatory component of the experimental design.

Personal Protective Equipment (PPE): Your Primary Defense

The selection and correct use of PPE are critical to mitigating the risks associated with 3-Bromo-5,7-dinitro-1H-indazole. All handling of this compound, especially in its solid form, must be conducted within a certified chemical fume hood.[5][6]

Summary of Required Personal Protective Equipment
PPE CategoryItemSpecificationRationale
Eye & Face Protection Safety GogglesChemical splash goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards.Protects eyes from airborne particles and potential splashes of solutions containing the compound.[3][7]
Face ShieldTo be worn over safety goggles.Provides a secondary layer of protection for the entire face from splashes or unexpected energetic reactions.[2]
Hand Protection Chemical-Resistant GlovesDouble-gloving with nitrile or neoprene gloves is recommended.Prevents skin contact with the chemical, which can cause irritation and may be toxic upon dermal absorption.[2][3][5][8]
Body Protection Laboratory CoatFlame-resistant with a full front closure.Protects skin and personal clothing from contamination.[6][9]
Full-Length Pants & Closed-Toe ShoesMade of non-absorbent material.Ensures no exposed skin on the lower body and feet.
Respiratory Protection RespiratorNIOSH-approved N95 or higher-rated respirator.Required when handling the solid compound, even within a fume hood, to prevent inhalation of fine particles.[2][3][5]
Causality of PPE Choices
  • Double Gloving: The outer glove absorbs the initial contamination, while the inner glove provides a secondary barrier, protecting the skin during the doffing process. This is crucial for compounds with known or suspected dermal toxicity.

  • Flame-Resistant Lab Coat: Given the energetic nature of dinitro-aromatic compounds, a flame-resistant lab coat is a necessary precaution against potential thermal hazards.

  • N95 Respirator: Fine powders can easily become airborne. An N95 respirator provides a necessary barrier to prevent inhalation, which is a primary route of exposure for this type of compound.[3]

Operational Plan: From Handling to Emergency Response

A systematic approach to handling and emergencies is crucial for maintaining a safe laboratory environment.

Standard Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly and all necessary PPE is readily available and in good condition.[7]

  • Donning PPE: Put on PPE in the correct order to ensure maximum protection. A recommended sequence is provided in the diagram below.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use a spatula and weighing paper to minimize the generation of dust.

  • Solution Preparation: When preparing solutions, add the solid compound slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, decontaminate the work area. Remove PPE following the correct doffing sequence to prevent cross-contamination. Wash hands thoroughly with soap and water.[3]

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. N95 Respirator Don1->Don2 Don3 3. Safety Goggles Don2->Don3 Don4 4. Face Shield Don3->Don4 Don5 5. Gloves (Inner) Don4->Don5 Don6 6. Gloves (Outer) Don5->Don6 Doff1 1. Gloves (Outer) Don6->Doff1 Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Gloves (Inner) Doff3->Doff4 Doff5 5. Safety Goggles Doff4->Doff5 Doff6 6. N95 Respirator Doff5->Doff6 Wash_Hands Wash Hands Thoroughly Doff6->Wash_Hands Start Start Start->Don1 End End Wash_Hands->End

Caption: Workflow for donning and doffing PPE.

Emergency Spill Response
  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or if you are unsure how to handle it.

  • Isolate: If safe to do so, prevent the spill from spreading by using an inert absorbent material like sand or vermiculite.[5]

  • PPE: Wear full PPE, including respiratory protection, before attempting to clean up a spill.

  • Clean-up: Carefully scoop the absorbent material into a designated, labeled hazardous waste container.[5][10]

  • Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.[10]

Disposal Plan: Responsible Waste Management

Due to its chemical nature, 3-Bromo-5,7-dinitro-1H-indazole and all materials contaminated with it must be treated as hazardous waste.

Waste Segregation and Collection
  • Solid Waste: All solid waste, including contaminated PPE, weighing paper, and absorbent materials, should be collected in a clearly labeled, sealed container designated for "Halogenated Nitroaromatic Waste."

  • Liquid Waste: Any solutions containing the compound should be collected in a separate, labeled container for "Halogenated Organic Liquid Waste."

Final Disposal
  • Professional Disposal: The ultimate disposal of this chemical waste must be handled by a licensed professional waste disposal company.[5][11]

  • Incineration: High-temperature incineration at a facility equipped with afterburners and scrubbers is the recommended method for the destruction of halogenated and nitrated organic compounds.[12][13] Never attempt to dispose of this chemical via standard laboratory drains or as regular trash.

By adhering to these stringent safety protocols, you can effectively manage the risks associated with handling 3-Bromo-5,7-dinitro-1H-indazole, ensuring a safe and productive research environment.

References

  • NextSDS. 3-BroMo-5,7-dinitro (1H)indazole — Chemical Substance Information. [Link]

  • NextSDS. 3-BROMO-1,5-DINITRO-1H-INDAZOLE — Chemical Substance Information. [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 5-Nitroindazole, pa. [Link]

  • Angene Chemical. (2024, October 19). Safety Data Sheet. [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?. [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5,7-dinitro-1H-indazole
Reactant of Route 2
Reactant of Route 2
3-Bromo-5,7-dinitro-1H-indazole
© Copyright 2026 BenchChem. All Rights Reserved.